molecular formula C27H35N6O8P B15600315 Remdesivir-13C6

Remdesivir-13C6

カタログ番号: B15600315
分子量: 608.5 g/mol
InChIキー: RWWYLEGWBNMMLJ-TWOXCAQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Remdesivir-13C6 is a useful research compound. Its molecular formula is C27H35N6O8P and its molecular weight is 608.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H35N6O8P

分子量

608.5 g/mol

IUPAC名

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phosphoryl]amino]propanoate

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1/i6+1,7+1,8+1,9+1,10+1,19+1

InChIキー

RWWYLEGWBNMMLJ-TWOXCAQVSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Remdesivir-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic analysis of Remdesivir-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of Remdesivir in biological matrices. This document details a proposed synthetic route, experimental protocols for synthesis and analysis, and expected quantitative data.

Core Concepts: Isotopic Purity and Enrichment

In the context of this compound, it is crucial to distinguish between chemical purity, isotopic purity, and isotopic enrichment.

  • Chemical Purity: This refers to the percentage of the compound that is chemically Remdesivir, irrespective of its isotopic composition. It is typically determined by methods such as High-Performance Liquid Chromatography (HPLC).

  • Isotopic Enrichment: This is the percentage of a specific isotope at a particular atomic position. For this compound, it refers to the abundance of the ¹³C isotope at each of the six carbon positions of the phenoxy ring. High isotopic enrichment is crucial to minimize interference from the naturally occurring unlabeled compound.

  • Isotopic Purity: This specifies the percentage of the molecule that contains the desired number of heavy isotopes. For this compound, this means the molecule contains six ¹³C atoms in the phenoxy group.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled Remdesivir. The key modification is the introduction of a ¹³C-labeled precursor for the phenoxy moiety of the phosphoramidate (B1195095) side chain. A plausible and efficient precursor is commercially available Phenol-¹³C₆ .

The overall strategy involves a two-part synthesis: the preparation of the labeled phosphoramidate side chain and its subsequent coupling with the nucleoside core, GS-441524.

Part 1: Synthesis of the Labeled Phosphoramidate Intermediate

The key labeled intermediate is (S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy-¹³C₆)phosphoryl)amino)propanoate . The 4-nitrophenoxy group serves as a good leaving group for the subsequent coupling reaction.

Experimental Protocol: Synthesis of (S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy-¹³C₆)phosphoryl)amino)propanoate

  • Phosphodichloridate Formation: To a solution of phenylphosphonic dichloride (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add Phenol-¹³C₆ (1.0 eq.) and triethylamine (B128534) (1.1 eq.) dropwise. The reaction is stirred at 0 °C for 2 hours.

  • Alanine Ester Addition: In a separate flask, L-alanine 2-ethylbutyl ester hydrochloride (1.0 eq.) is suspended in anhydrous DCM. The solution from step 1 is added dropwise to this suspension at 0 °C, followed by the slow addition of triethylamine (2.2 eq.). The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude phosphoramidate is used in the next step without further purification.

  • Activation with 4-Nitrophenol: The crude product from step 3 is dissolved in anhydrous DCM. 4-Nitrophenol (1.1 eq.) and triethylamine (1.2 eq.) are added, and the mixture is stirred at room temperature for 4 hours.

  • Final Purification: The reaction mixture is washed with 1 M NaOH and brine, dried over Na₂SO₄, and concentrated. The final labeled intermediate is purified by column chromatography on silica (B1680970) gel.

Part 2: Coupling and Deprotection to Yield Remdesivir-¹³C₆

The final steps involve the coupling of the labeled phosphoramidate with the nucleoside core, GS-441524, which requires protection of its hydroxyl groups, followed by deprotection.

Experimental Protocol: Synthesis of Remdesivir-¹³C₆

  • Protection of GS-441524: The 2',3'-hydroxyl groups of GS-441524 (1.0 eq.) are protected as an acetonide by reacting with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of sulfuric acid.

  • Coupling Reaction: The protected GS-441524 (1.0 eq.) is dissolved in anhydrous THF. To this solution, the labeled phosphoramidate intermediate from Part 1 (1.2 eq.) is added, followed by the addition of MgCl₂ (1.5 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.). The reaction is stirred at room temperature for 24 hours.

  • Deprotection: The reaction is quenched with saturated NH₄Cl solution. The solvent is evaporated, and the residue is dissolved in a solution of 37% HCl in THF. The mixture is stirred for 6 hours to remove the acetonide protecting group.

  • Purification: The final product, Remdesivir-¹³C₆, is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield a white to off-white solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of Remdesivir-¹³C₆. This data is illustrative and based on typical yields for analogous reactions.

Reaction StageExpected Yield (%)Target Chemical Purity (by HPLC)Target Isotopic Enrichment
Labeled Phosphoramidate Intermediate60-70%>95%>99% ¹³C
Final Coupling and Deprotection40-50%>98%>99% ¹³C
Overall Synthesis 24-35% >98% >99% ¹³C

Isotopic Purity Analysis

The determination of isotopic purity and enrichment is critical to validate Remdesivir-¹³C₆ as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of Remdesivir-¹³C₆ in a suitable solvent such as acetonitrile/water (1:1, v/v).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source in positive ion mode.

  • MS Parameters:

    • Resolution: >70,000 FWHM

    • Scan Range: m/z 600-620

    • Ionization Source: ESI Positive

    • Sheath Gas and Aux Gas: Optimized for stable spray

  • Data Acquisition: Acquire the full scan mass spectrum of the [M+H]⁺ ion. The theoretical m/z for unlabeled Remdesivir is 603.23. The theoretical m/z for Remdesivir-¹³C₆ is 609.25.

  • Data Analysis:

    • Determine the Mass Isotopologue Distribution (MID) for the [M+H]⁺ ion cluster.

    • The most abundant peak should correspond to the M+6 species.

    • Calculate the isotopic enrichment by comparing the peak intensities of the M+0 to M+6 ions, correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled portion of the molecule.

    • Isotopic Purity (%) = [Intensity(M+6) / Σ(Intensities of all isotopologues)] x 100.

Experimental Protocol: Isotopic Purity and Positional Confirmation by NMR
  • Sample Preparation: Dissolve 5-10 mg of Remdesivir-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Result: Six high-intensity signals will be observed in the aromatic region (typically 110-160 ppm) corresponding to the ¹³C-labeled carbons of the phenoxy group. The intensity of these signals will be significantly greater than that of the other carbon signals in the molecule due to the high isotopic enrichment. The absence of signals at the chemical shifts corresponding to the unlabeled phenoxy carbons confirms high isotopic purity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Result: The protons attached to the ¹³C-labeled phenyl ring will appear as doublets due to one-bond ¹³C-¹H coupling (¹JCH ≈ 160 Hz), and protons further away may show smaller long-range couplings. This confirms the position of the labels. The chemical purity can also be assessed by integrating the proton signals.

Visualizations

Synthesis_Pathway cluster_part2 Part 2: Final Coupling and Deprotection A Phenylphosphonic dichloride D Phosphochloridate Intermediate-¹³C₆ A->D + Triethylamine B Phenol-¹³C₆ B->D C L-alanine 2-ethylbutyl ester C->D + Triethylamine F (S)-2-ethylbutyl 2-((( 4-nitrophenoxy)(phenoxy-¹³C₆) phosphoryl)amino)propanoate D->F + Triethylamine E 4-Nitrophenol E->F I Protected Remdesivir-¹³C₆ F->I Coupling G GS-441524 H Protected GS-441524 G->H 2,2-dimethoxypropane, H₂SO₄ (cat.) H->I MgCl₂, DIPEA J Remdesivir-¹³C₆ I->J HCl in THF

Caption: Proposed synthesis pathway for Remdesivir-¹³C₆.

Analytical_Workflow cluster_ms High-Resolution Mass Spectrometry (HRMS) cluster_nmr Nuclear Magnetic Resonance (NMR) start Remdesivir-¹³C₆ Sample ms_prep Sample Preparation (1 µg/mL solution) start->ms_prep nmr_prep Sample Preparation (5-10 mg in DMSO-d₆) start->nmr_prep ms_acq Data Acquisition (ESI+, >70k resolution) ms_prep->ms_acq ms_ana Data Analysis ms_acq->ms_ana ms_res Isotopic Enrichment & Purity (Mass Isotopologue Distribution) ms_ana->ms_res nmr_acq_c13 ¹³C NMR Acquisition nmr_prep->nmr_acq_c13 nmr_acq_h1 ¹H NMR Acquisition nmr_prep->nmr_acq_h1 nmr_res Positional Confirmation & Chemical Purity nmr_acq_c13->nmr_res nmr_acq_h1->nmr_res

Caption: Analytical workflow for isotopic purity determination.

An In-depth Technical Guide to the Role of Remdesivir-¹³C₆ as an Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Remdesivir-¹³C₆ when used as an internal standard in bioanalytical methodologies. The focus is on its application in isotope dilution mass spectrometry (IDMS) for the accurate quantification of remdesivir (B604916) in complex biological matrices. This document will detail the underlying principles, experimental protocols, and data interpretation, offering valuable insights for professionals in drug development and clinical research.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental role of Remdesivir-¹³C₆ as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for achieving high accuracy and precision in quantitative analysis.[1] In this method, a known quantity of an isotopically labeled version of the analyte (in this case, Remdesivir-¹³C₆) is added to the sample at the earliest stage of analysis.[1][2] This labeled compound, often referred to as a "spike," is chemically identical to the analyte of interest (remdesivir) but has a greater mass due to the incorporation of stable isotopes like carbon-13.[1]

The core of the "mechanism of action" for Remdesivir-¹³C₆ as an internal standard lies in its ability to mimic the behavior of the unlabeled (native) remdesivir throughout the entire analytical process. This includes extraction, sample cleanup, chromatographic separation, and ionization in the mass spectrometer.[3] Because the labeled and unlabeled compounds are chemically and physically identical, any sample loss or variation during these steps will affect both compounds to the same extent. The mass spectrometer, however, can differentiate between the two due to their mass difference.[2] By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[3] This process effectively corrects for variations in extraction efficiency and matrix effects, which are common challenges in bioanalysis.[4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for using Remdesivir-¹³C₆ as an internal standard and the fundamental principle of isotope dilution.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of Remdesivir-¹³C₆ (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Methanol (B129727), Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection LC Chromatographic Separation (e.g., C18 Column) Injection->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Mass Spectrometry (MRM Detection) ESI->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Plot Calibration Curve Ratio->Calibration Quantification Quantify Unknown Concentration Calibration->Quantification

Caption: Experimental workflow for remdesivir quantification using Remdesivir-¹³C₆.

G cluster_ms Mass Spectrometer Detection Analyte1 Native Analyte Analyte2 Native Analyte Analyte1->Analyte2 Matrix1 Matrix Matrix2 Matrix (Reduced) Matrix1->Matrix2 MS_detect Measures Ratio of Analyte : IS IS2 Remdesivir-¹³C₆ (IS)

Caption: Principle of isotope dilution for bioanalysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published bioanalytical methods for remdesivir that utilize an isotopically labeled internal standard.

Table 1: Linearity and Sensitivity of Remdesivir Quantification

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Reference
RemdesivirRemdesivir-d550 - 500050[5]
RemdesivirRemdesivir-²H50.5 - 50000.5[6][7]
RemdesivirRemdesivir-¹³C₆1 - 5000 (µg/L)1 (µg/L)[4]
RemdesivirRemdesivir-¹³C₆Not specifiedNot specified[8]
RemdesivirRemdesivir-¹³C₆20 - 500020[9]

Table 2: Precision and Accuracy Data

ReferenceAnalyteQC Levels (ng/mL or µg/L)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy Range (%)
[5]RemdesivirVarious QC levels≤ 6.65%≤ 6.65%95.22 - 110.74
[4]Remdesivir2.5, 400, 4000 µg/L< 14.7%< 14.7%89.6 - 110.2
[9]RemdesivirFour QC levels< 11.2%< 11.2%Not explicitly stated

Detailed Experimental Protocols

The following protocols are syntheses of methodologies reported in the literature for the quantification of remdesivir in human plasma using an isotopically labeled internal standard.

4.1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Transfer 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a microcentrifuge tube.[4]

  • Spiking: Add a specified volume (e.g., 75 µL) of the internal standard working solution (Remdesivir-¹³C₆ in methanol) to each tube.[4]

  • Precipitation: Add a protein precipitating agent. One method uses methanol containing the internal standard, while another may also include 5 µL of 1M ZnSO₄.[4]

  • Vortexing: Vortex the mixture thoroughly for approximately 30-60 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used (e.g., Waters Symmetry C18, 5 µm, 3.9 mm x 150 mm or Kinetex® 2.6 µm Polar C18 100A, 100 × 2.1 mm).[4][5]

  • Mobile Phase: A gradient elution is often employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+) is consistently used for remdesivir and its labeled standards.[4][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both remdesivir and Remdesivir-¹³C₆.[4][7]

    • Remdesivir: m/z 603.2 → 402.2 or m/z 603.3 → 200.0.[4][7]

    • Remdesivir-¹³C₆: m/z 609.3 → 206.0.[4]

4.3. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of both native remdesivir and the Remdesivir-¹³C₆ internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples (calibrators, QCs, and unknowns).

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear or quadratic regression with a weighting factor (e.g., 1/x²) is typically applied.[7]

  • Concentration Determination: Determine the concentration of remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Remdesivir-¹³C₆ serves as an exemplary internal standard for the bioanalytical quantification of remdesivir. Its "mechanism of action" is fundamentally based on the principles of isotope dilution, where its chemical identity to the native analyte ensures that it accurately tracks and corrects for variations throughout the analytical workflow. This approach, particularly when coupled with the sensitivity and selectivity of LC-MS/MS, allows for the highly accurate, precise, and robust determination of remdesivir concentrations in complex biological matrices. The methodologies and data presented in this guide underscore the critical role of isotopically labeled internal standards in modern drug development and clinical pharmacokinetic studies.

References

"Remdesivir-13C6" certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Remdesivir-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Remdesivir in complex biological matrices. This document outlines the available specifications, details common analytical methodologies, and illustrates the metabolic pathway of its unlabeled counterpart, Remdesivir.

Certificate of Analysis and Specifications

While a comprehensive Certificate of Analysis (CoA) for a specific batch of this compound is proprietary to the manufacturer, the following tables summarize the typical product specifications available from various suppliers. These specifications are critical for ensuring the quality and reliability of experimental results.

Table 1: General Specifications for this compound

ParameterSpecification
Synonyms GS-5734-13C6, [U-Ring-13C6]-Remdesivir
Molecular Formula C₂₁¹³C₆H₃₅N₆O₈P
Molecular Weight Approximately 608.53 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Table 2: Quality and Purity Specifications for this compound

ParameterSpecification
Purity (by HPLC) ≥98.0%
Isotopic Enrichment ≥99% for ¹³C
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols: Analytical Methodologies

The accurate quantification of Remdesivir and its metabolites relies on robust analytical methods. This compound is an ideal internal standard for mass spectrometry-based assays due to its identical chemical properties to Remdesivir, with a distinct mass difference. The following are examples of analytical protocols adapted from published methods for the analysis of Remdesivir, which are directly applicable when using this compound as an internal standard.

Quantification of Remdesivir in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions (HPLC)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Remdesivir: Precursor ion (m/z) 603.2 → Product ion (m/z) 402.1

    • This compound: Precursor ion (m/z) 609.2 → Product ion (m/z) 408.1

  • Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the this compound substance.

a. Sample Preparation

  • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate Remdesivir from potential impurities (e.g., 10-90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm.

  • Column Temperature: 30°C.

c. Data Analysis

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mandatory Visualizations

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form, GS-443902.[1][2] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1]

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_intracellular Remdesivir Remdesivir_prodrug->Remdesivir_intracellular Cellular Uptake Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_intracellular->Alanine_metabolite Esterases GS441524 Nucleoside Analog (GS-441524) Alanine_metabolite->GS441524 Phosphoramidase GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases Active_metabolite Active Triphosphate (GS-443902) GS441524_DP->Active_metabolite Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_metabolite->RdRp Competitive Inhibition RNA_chain Nascent Viral RNA RdRp->RNA_chain Incorporation & Chain Termination

Caption: Metabolic activation pathway of Remdesivir to its active triphosphate form.

Experimental Workflow for Quantification of Remdesivir using this compound

The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound as an internal standard.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Collect Biological Matrix (e.g., Plasma) Spike_IS Spike with This compound (Internal Standard) Biological_Matrix->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Integration Peak Integration LC_MSMS->Integration Ratio_Calculation Calculate Peak Area Ratio (Remdesivir / this compound) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for bioanalytical quantification of Remdesivir.

References

Stability and Storage Conditions for Remdesivir-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Remdesivir-13C6. As an isotopically labeled analog of Remdesivir, its stability profile is considered comparable to the parent compound. The information presented herein is synthesized from published stability studies and technical data sheets for Remdesivir.

Overview and Physicochemical Properties

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity. It is a non-hygroscopic crystalline solid, appearing as white to off-white or yellow.[1] this compound is the 13C labeled version of Remdesivir, often utilized as an internal standard in quantitative bioanalytical assays.[1] While specific stability studies on this compound are not extensively available, the introduction of stable isotopes is not expected to significantly alter the chemical stability of the molecule. Therefore, the stability data for Remdesivir serves as a reliable proxy.

Physicochemical Characteristics of Remdesivir:

PropertyValue
Molecular FormulaC₂₇H₃₅N₆O₈P
Molecular Weight602.58 g/mol
SolubilitySoluble in ethanol (B145695) and methanol. Practically insoluble in water, with solubility increasing at lower pH.[1]
pKa (strongest acidic/basic)10.23 / 0.65[1]
Log P2.01[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are based on guidelines for the parent compound, Remdesivir.

Table 1: Recommended Storage Conditions for Remdesivir Formulations

FormulationConditionTemperatureDuration
Unopened Lyophilized Powder Store in original vial.Below 30°C (86°F)Until expiration date.[2]
Reconstituted Solution Use immediately for dilution.Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C)Should not exceed 4 hours at room temperature or 24 hours refrigerated before administration.[2]
Diluted Infusion Solution In 0.9% sodium chloride.Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C)Stable for up to 24 hours at room temperature or 48 hours refrigerated.[1][3]

Stability Profile and Degradation

Studies have shown that Remdesivir is susceptible to degradation under certain stress conditions. It is labile to acidic, basic, and neutral hydrolysis, as well as oxidative conditions.[4][5] However, the drug is relatively stable under thermal and photolytic stress.[4][5]

Table 2: Summary of Remdesivir Stability under Stress Conditions

Stress ConditionStabilityObservations
Acidic Hydrolysis LabileFormation of multiple degradation products (DP1-DP5).[4][5]
Basic Hydrolysis LabileFormation of multiple degradation products (DP5-DP8).[4][5]
Neutral Hydrolysis LabileFormation of degradation product DP5.[4][5]
Oxidative Stress LabileFormation of degradation product DP9.[4][5]
Thermal Stress StableNo significant degradation observed.[4][5]
Photolytic Stress StableNo significant degradation observed.[4][5]

Experimental Protocols

The following are summaries of methodologies used in stress testing studies to evaluate the stability of Remdesivir.

Forced Degradation Study Protocol

This protocol outlines the conditions used to induce degradation of Remdesivir to identify potential degradation products and pathways.

  • Acidic Hydrolysis: Remdesivir solution is treated with 0.1 N HCl at room temperature.

  • Basic Hydrolysis: Remdesivir solution is treated with 0.1 N NaOH at room temperature.

  • Neutral Hydrolysis: Remdesivir solution is refluxed with water.

  • Oxidative Degradation: Remdesivir solution is treated with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: The solid drug is kept in a hot air oven at a specified high temperature.

  • Photolytic Degradation: The solid drug is exposed to UV light.

Analysis of the stressed samples is typically performed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS) to identify and characterize the degradation products.[4][5]

HPLC Method for Stability Testing

A common approach for analyzing Remdesivir and its degradation products involves reverse-phase HPLC.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and acidified water (e.g., with phosphoric acid to pH 4).[1][6]

  • Detection: Diode array detection (DAD) at approximately 240 nm and/or fluorescence detection (e.g., λex/em 245/390 nm).[6]

  • Flow Rate: Typically around 1.0 mL/min.[7]

Visualizations

Mechanism of Action: Conversion to Active Triphosphate

Remdesivir is a prodrug that must be metabolized within host cells to its active triphosphate form, GS-443902. This active metabolite acts as a nucleotide analog to inhibit viral RNA-dependent RNA polymerase (RdRp).

Remdesivir_Activation Remdesivir Remdesivir (Prodrug) Cell Host Cell Remdesivir->Cell Enters Metabolite1 Alanine Metabolite (GS-704277) Cell->Metabolite1 Esterase Hydrolysis Metabolite2 Monophosphate Metabolite Metabolite1->Metabolite2 Active_Metabolite GS-441524 (Nucleoside Analog) Metabolite2->Active_Metabolite Phosphoramidase Cleavage Active_Triphosphate Active Triphosphate (GS-443902) Active_Metabolite->Active_Triphosphate Kinase Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Triphosphate->RdRp Incorporation Inhibition Inhibition of RNA Synthesis RdRp->Inhibition

Caption: Intracellular activation pathway of Remdesivir.

General Degradation Workflow under Stress Conditions

The following diagram illustrates the general workflow for assessing the stability of Remdesivir under various stress conditions.

Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis LC-MS/MS Analysis Acid->Analysis Degradation Observed Base Basic Hydrolysis Base->Analysis Degradation Observed Neutral Neutral Hydrolysis Neutral->Analysis Degradation Observed Oxidative Oxidative Oxidative->Analysis Degradation Observed Thermal Thermal Thermal->Analysis Stable Photo Photolytic Photo->Analysis Stable Remdesivir Remdesivir (API or Formulation) Remdesivir->Acid Remdesivir->Base Remdesivir->Neutral Remdesivir->Oxidative Remdesivir->Thermal Remdesivir->Photo Products Identification of Degradation Products Analysis->Products Pathway Elucidation of Degradation Pathway Products->Pathway

Caption: Workflow for forced degradation studies of Remdesivir.

Handling and Preparation of this compound for Analysis

This diagram outlines the recommended procedure for preparing this compound, for instance, when used as an internal standard in a bioanalytical method.

Preparation_Workflow Start Start: Obtain This compound Store Store at <30°C in original container Start->Store Reconstitute Reconstitute with appropriate solvent (e.g., Methanol) Store->Reconstitute Dilute Prepare working stock solutions Reconstitute->Dilute Check Check for degradation peaks in blank standard Reconstitute->Check Spike Spike into analytical samples Dilute->Spike Analyze Proceed with LC-MS/MS analysis Spike->Analyze Check->Dilute No degradation

Caption: Recommended workflow for preparing this compound solutions.

Safety and Handling Precautions

Researchers handling this compound should adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Handling: Avoid inhalation of dust or contact with skin and eyes.[8] Handle in a well-ventilated area, preferably in a laboratory hood.[9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[9]

  • Incompatible Materials: Avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[10]

This technical guide provides a comprehensive summary of the available stability and storage information for Remdesivir, which can be applied to its isotopically labeled form, this compound. For critical applications, it is always recommended to perform in-house stability assessments for specific formulations and storage conditions.

References

An In-depth Technical Guide to the Isotopic Labeling of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of remdesivir (B604916), a critical tool in understanding its pharmacokinetics, metabolism, and mechanism of action. While detailed proprietary synthesis protocols are not publicly available, this document consolidates information on labeling strategies, metabolic pathways, and analytical applications, offering valuable insights for researchers in the field.

Introduction to Isotopically Labeled Remdesivir

Isotopic labeling of drug molecules is an indispensable technique in pharmaceutical research and development. By replacing specific atoms with their heavier, non-radioactive (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes, researchers can trace the fate of a drug within a biological system. In the context of remdesivir, a prodrug that is metabolized to its active form, isotopic labeling has been instrumental in elucidating its metabolic pathway and quantifying its presence in complex biological matrices.

Isotopic Labeling Strategies for Remdesivir

Several isotopic labeling strategies have been employed for remdesivir and its parent nucleoside, GS-441524. These labeled compounds primarily serve as tracers in metabolic studies and as internal standards for quantitative bioanalysis.

Carbon-14 (B1195169) (¹⁴C) Labeling

[¹⁴C]-labeled remdesivir has been synthesized for use in metabolism and pharmacokinetic studies. The ¹⁴C label is introduced into the 1'-cyano group of the ribose moiety. This is achieved by using [¹⁴C]-trimethylsilyl cyanide ([¹⁴C]TMSCN) during the synthesis of the nucleoside core.

Tritium (B154650) (³H) Labeling

Tritium-labeled remdesivir ([³H]RDV) has also been utilized for metabolic studies. The tritium label is incorporated at the C3 position of the 4-aza-7,9-dideazaadenosine moiety of the molecule.

Stable Isotope Labeling (¹³C and ²H)

Stable isotope-labeled versions of remdesivir, such as U-ring-[¹³C₆]-remdesivir and deuterium-labeled remdesivir (remdesivir-d₅), are primarily used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays. These standards are crucial for the accurate quantification of remdesivir and its metabolites in biological samples by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the available quantitative data related to isotopically labeled remdesivir and its analytical quantification.

IsotopeLabeled CompoundSpecific ActivityRadiochemical PurityReference
¹⁴C[¹⁴C]GS-573458.0 mCi/mmol≥99.8%[1]
³H[³H]RDV~25 Ci/mmol≥99%N/A

Table 1: Properties of Radiolabeled Remdesivir. This table provides details on the specific activity and radiochemical purity of carbon-14 and tritium-labeled remdesivir.

AnalyteLabeled StandardTechniqueLLOQ (ng/mL)LLOQ (ng/mL)Reference
RemdesivirRemdesivir-d₅LC-MS/MS0.55000N/A
RemdesivirU-ring-[¹³C₆]-remdesivirLC-MS/MS44000N/A
GS-441524[¹³C₅]-GS-441524LC-MS/MS22000N/A

Table 2: Quantitative Analysis of Remdesivir using Isotopically Labeled Internal Standards. This table summarizes the lower and upper limits of quantification for remdesivir and its metabolite GS-441524 using different isotopically labeled internal standards in LC-MS/MS assays.

Experimental Protocols

While detailed, step-by-step synthesis protocols for isotopically labeled remdesivir are proprietary and not publicly available, this section outlines the general synthetic strategies and the points of isotope incorporation.

General Synthesis Strategy for Remdesivir and Point of ¹⁴C-Label Incorporation

The synthesis of remdesivir is a multi-step process. A key step involves the C-glycosylation of a protected ribose derivative with the pyrrolo[2,1-f][1][2][3]triazine nucleobase. The 1'-cyano group is introduced in a subsequent step. For the synthesis of [¹⁴C]-remdesivir, [¹⁴C]-trimethylsilyl cyanide ([¹⁴C]TMSCN) is used as the cyanide source in this step, thereby incorporating the ¹⁴C-label at the 1'-position of the ribose moiety. The subsequent steps involve the formation of the phosphoramidate (B1195095) prodrug moiety and its coupling to the nucleoside.

General Approach for Tritium Labeling

The introduction of a tritium label onto the 4-aza-7,9-dideazaadenosine core of remdesivir likely involves a catalytic hydrogen isotope exchange reaction on a suitable precursor. This method uses a metal catalyst to facilitate the exchange of hydrogen atoms with tritium gas.

Use of Stable Isotope-Labeled Remdesivir in Bioanalytical Methods

Protocol for Quantification of Remdesivir in Plasma using a Deuterated Internal Standard:

  • Preparation of Standards: Prepare stock solutions of remdesivir and remdesivir-d₅ in a suitable organic solvent (e.g., methanol). Create a series of calibration standards by spiking known concentrations of remdesivir into a blank biological matrix (e.g., plasma). Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma sample (e.g., 100 µL), add a known amount of the remdesivir-d₅ internal standard solution.

    • Add a protein precipitation agent, such as cold acetonitrile, to the sample.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable liquid chromatography method.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form, GS-443902. This multi-step process is initiated by the removal of the phosphoramidate promoiety.

Remdesivir_Metabolism Intracellular Metabolic Activation of Remdesivir Remdesivir Remdesivir (GS-5734) (Prodrug) Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir->Alanine_Metabolite Hydrolysis Nucleoside_Monophosphate Nucleoside Monophosphate (GS-441524-MP) Alanine_Metabolite->Nucleoside_Monophosphate Hydrolysis Nucleoside_Diphosphate Nucleoside Diphosphate Nucleoside_Monophosphate->Nucleoside_Diphosphate Phosphorylation Nucleoside Nucleoside (GS-441524) Nucleoside_Monophosphate->Nucleoside Dephosphorylation Active_Triphosphate Active Nucleoside Triphosphate (GS-443902) Nucleoside_Diphosphate->Active_Triphosphate Phosphorylation Enzyme1 Carboxylesterase 1 (CES1) Cathepsin A (CatA) Enzyme1->Remdesivir Enzyme2 Histidine Triad Nucleotide-binding Protein 1 (HINT1) Enzyme2->Alanine_Metabolite Enzyme3 Cellular Kinases Enzyme3->Nucleoside_Monophosphate Enzyme3->Nucleoside_Diphosphate Enzyme4 Phosphatases Enzyme4->Nucleoside_Monophosphate

Caption: Intracellular metabolic activation pathway of remdesivir to its active triphosphate form.

Experimental Workflow for Bioanalysis

The use of isotopically labeled internal standards is fundamental for the accurate quantification of remdesivir and its metabolites in biological matrices. The following workflow illustrates the typical steps involved in such an analysis.

Bioanalysis_Workflow Experimental Workflow for Remdesivir Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: A generalized experimental workflow for the quantification of remdesivir in biological samples.

References

An In-depth Technical Guide to the Safety and Handling of Remdesivir-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling the compound. The safety and handling precautions for Remdesivir-13C6 are considered to be identical to those of its parent compound, Remdesivir (B604916), as isotopic labeling with 13C does not significantly alter its chemical properties or biological reactivity.

Introduction

This compound is a stable isotope-labeled version of Remdesivir, a broad-spectrum antiviral medication.[1] It serves as a critical tool in research and development, particularly in pharmacokinetic and metabolism studies, where it is used as an internal standard for quantitative analysis by mass spectrometry.[2] Remdesivir itself is a prodrug that is metabolized in the body to its active form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[3][4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Remdesivir. These properties are expected to be nearly identical for this compound.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₅N₆O₈P[6]
Molecular Weight 602.6 g/mol [6]
Appearance White to off-white to yellow crystalline solid[3][7]
Solubility Soluble in ethanol (B145695) and methanol; virtually insoluble in water. Aqueous solubility increases with decreasing pH.[3]
pKa (strongest acidic/basic) 10.23 / 0.65[3]
Log P (o/w) 2.01[3]

Toxicological Information

Remdesivir is classified as harmful if swallowed and causes skin and serious eye irritation.[8][9][10] It may also cause respiratory irritation.[10][11] Animal studies have indicated potential for kidney injury at repeated doses.[12]

Hazard ClassificationCategoryStatementSource(s)
Acute Oral Toxicity Category 4Harmful if swallowed[8][9][10]
Skin Corrosion/Irritation Category 2Causes skin irritation[8][9][10]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[8][10][11]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Causes damage to organs through prolonged or repeated exposure[10]

Adverse Effects Observed in Clinical Use of Remdesivir:

  • Hepatotoxicity: Transient elevations in aminotransferases have been observed.[12]

  • Nephrotoxicity: Acute kidney injury and renal impairment have been reported.[12]

  • Cardiovascular Toxicity: Hypotension, arrhythmias, and cardiac arrest have been noted in some cases.[12][13]

  • Respiratory Toxicity: Acute respiratory distress syndrome and pneumothorax have been reported, although a direct causal link can be complex in the patient populations studied.[12]

  • Gastrointestinal Effects: Nausea is a commonly reported side effect.[13]

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Remdesivir is not classified as a hazardous drug by NIOSH or ASHP, and preparation can be done in a standard pharmacy setting without the need for a clean room or fume hood.[14] However, appropriate laboratory practices should always be followed.

  • Engineering Controls: Use in a well-ventilated area.[11]

  • Personal Protective Equipment:

    • Gloves: Wear suitable chemical-resistant gloves.[9][14]

    • Eye Protection: Use safety goggles with side protection.[9]

    • Lab Coat: A lab coat should be worn.[14]

Preparation of Stock Solutions and Dilutions

Remdesivir is a lyophilized powder that requires reconstitution.[15]

  • Reconstitution: Aseptically reconstitute the lyophilized powder with sterile water for injection.[16] For a 100 mg vial, 19 mL of sterile water is typically used to yield a 5 mg/mL solution.[15][16]

  • Mixing: Gently shake the vial for 30 seconds and let it settle for 2-3 minutes to ensure complete dissolution.[7][16] The resulting solution should be clear and colorless to yellow.[7]

  • Dilution: The reconstituted solution must be further diluted for use. This is typically done with 0.9% sodium chloride injection.[7]

Storage and Stability
  • Lyophilized Powder: Store vials below 30°C (86°F).[7]

  • Reconstituted Solution: Use immediately to prepare the diluted solution.[7]

  • Diluted Infusion Solution: Stable for 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperature (2°C to 8°C).[7]

Spill and Disposal Procedures
  • Spills:

    • Wear appropriate PPE for cleanup.[14]

    • For powder spills, cover with a damp cloth to minimize dust generation.[14]

    • Collect spilled material into a leak-proof container for disposal.[14]

    • Decontaminate the area with a water and detergent solution.[14]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for pharmaceutical waste.[14]

Visualizations

Mechanism of Action of Remdesivir

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Metabolism (Esterases, Kinases) Remdesivir->Metabolism Enters cell Active_Metabolite Remdesivir Triphosphate (Active Form) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibits RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination

Caption: Mechanism of action of Remdesivir.

General Experimental Workflow for Quantification using this compound

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing and Quantification Analysis->Quantification

Caption: Workflow for bioanalytical quantification.

References

Methodological & Application

Application Note: Quantification of Remdesivir in Human Plasma using Remdesivir-¹³C₆ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Remdesivir (B604916) in human plasma using a stable isotope-labeled internal standard, Remdesivir-¹³C₆, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accurate quantification of Remdesivir, an antiviral prodrug, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document outlines the experimental workflow, sample preparation, LC-MS/MS conditions, and expected quantitative performance.

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug with broad-spectrum antiviral activity.[1] It is an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[2] Upon administration, Remdesivir is metabolized to its active triphosphate form, which acts as an adenosine (B11128) triphosphate (ATP) analog.[3] This active metabolite is incorporated into nascent viral RNA chains, causing premature termination of transcription and inhibiting viral replication.[3][4] Given its therapeutic importance, a robust and reliable analytical method is essential for determining its concentration in biological matrices.

LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Remdesivir-¹³C₆, is the gold standard for quantitative bioanalysis.[5] This internal standard co-elutes with the analyte and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z), allowing for accurate correction of any analyte loss during sample preparation and ionization variability.[6]

Signaling Pathway: Mechanism of Action of Remdesivir

Remdesivir_Mechanism_of_Action Mechanism of Action of Remdesivir cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Metabolism (Esterases, Kinases) Remdesivir->Metabolism RDV_TP Remdesivir Triphosphate (Active Form) Metabolism->RDV_TP RNA_Elongation RNA Chain Elongation RDV_TP->RNA_Elongation Competes with ATP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Elongation RNA_Template Viral RNA Template RNA_Template->RNA_Elongation Termination Premature Chain Termination RNA_Elongation->Termination Incorporation of Remdesivir-TP Experimental_Workflow LC-MS/MS Experimental Workflow Sample Plasma Sample Collection (K2EDTA) Spike Spike with Remdesivir-¹³C₆ (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Data Data Acquisition (MRM Mode) Injection->Data Analysis Data Analysis (Quantification) Data->Analysis Internal_Standard_Logic Role of Internal Standard in Quantification cluster_input Sample Preparation & Analysis cluster_process LC-MS/MS Measurement Analyte Remdesivir (Analyte) [Known Amount in Calibrators] [Unknown Amount in Samples] Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS Remdesivir-¹³C₆ (Internal Standard) [Constant Known Amount Added] IS_Response IS Peak Area IS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Cal_Curve Calibration Curve (Peak Area Ratio vs. Concentration) Ratio->Cal_Curve From Calibrators Quantification Quantification of Unknown Sample Concentration Ratio->Quantification From Unknowns Cal_Curve->Quantification

References

Application Notes and Protocols for Pharmacokinetic Studies of Remdesivir using Remdesivir-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) is an antiviral prodrug that has been utilized in the treatment of infections caused by RNA viruses, including SARS-CoV-2. To accurately characterize its pharmacokinetic profile, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Remdesivir-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of remdesivir and its principal metabolites.

Overview of Remdesivir Metabolism and Pharmacokinetics

Remdesivir is a phosphoramidate (B1195095) prodrug that is intracellularly metabolized to its active triphosphate form, GS-443902. This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase. In plasma, remdesivir is rapidly metabolized to several compounds, with the nucleoside analog GS-441524 being the major and most persistent metabolite. Another significant intermediate metabolite is GS-704277. Understanding the pharmacokinetic profiles of remdesivir and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

The metabolic pathway of remdesivir involves several key enzymes. Carboxylesterase 1 (CES1) and Cathepsin A (CatA) are involved in the initial hydrolysis of remdesivir to its alanine (B10760859) intermediate. Subsequently, Histidine Triad Nucleotide-binding Protein 1 (HINT1) hydrolyzes this intermediate to the monophosphate form, which is then phosphorylated to the active triphosphate metabolite.

Role of this compound in Pharmacokinetic Analysis

Stable isotope-labeled internal standards are critical for accurate quantification in LC-MS/MS-based bioanalysis. This compound, where six carbon atoms in the molecule are replaced with the heavy isotope 13C, is an ideal internal standard for remdesivir. It shares identical chemical and physical properties with the unlabeled analyte, meaning it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for remdesivir and its major metabolite GS-441524, as reported in various studies. These values can vary depending on the patient population and study design.

Table 1: Pharmacokinetic Parameters of Remdesivir in Healthy Adults

ParameterValueReference
Elimination Half-Life (t½) ~1 hour[1]
Protein Binding 88-93.6%[2]
Primary Route of Elimination Metabolism[2]

Table 2: Pharmacokinetic Parameters of GS-441524 in Healthy Adults

ParameterValueReference
Elimination Half-Life (t½) ~27 hours[3]
Protein Binding 1-2%[2]
Primary Route of Elimination Renal[3]

Table 3: Example Linearity Ranges for LC-MS/MS Quantification

AnalyteLinearity Range (ng/mL)Reference
Remdesivir 0.5 - 5000[4][5]
GS-441524 5 - 500[6]
Remdesivir 100 - 5000[6]

Experimental Protocols

Protocol for In-Life Sample Collection in a Preclinical Pharmacokinetic Study

This protocol outlines a typical procedure for a pharmacokinetic study in a relevant animal model (e.g., rats, non-human primates).

Materials:

  • Remdesivir for injection

  • Vehicle for administration (e.g., sterile water for injection with sulfobutylether-β-cyclodextrin)

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of remdesivir to the animals. The dose will depend on the study objectives.

  • Blood Sampling: Collect blood samples (e.g., 200 µL) at predetermined time points post-dose. Typical time points include: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

Protocol for LC-MS/MS Analysis of Remdesivir and Metabolites in Plasma

This protocol provides a general method for the simultaneous quantification of remdesivir and its metabolites using this compound as an internal standard.

Materials and Reagents:

  • Remdesivir analytical standard

  • GS-441524 analytical standard

  • GS-704277 analytical standard

  • This compound (Internal Standard)

  • [13C5]-GS-441524 (Internal Standard for GS-441524)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Plasma samples from the pharmacokinetic study

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of remdesivir, GS-441524, and GS-704277 in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound and [13C5]-GS-441524 in a similar manner.

  • Prepare working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 ACN:water).

  • Prepare an internal standard working solution containing this compound (e.g., 2.5 µg/mL) and [13C5]-GS-441524 (e.g., 0.25 µg/mL) in methanol.[6][7][8]

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 100 µL of the internal standard working solution in cold acetonitrile.[7][8]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A reversed-phase column such as a Shim-pack Scepter C18-120 (50 mm × 2.1 mm, 1.9 µm) or a CORTECS T3 (50 mm x 2.1 mm, 2.7 µm) is suitable.[6]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.2% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: Develop a gradient elution method to achieve good separation of the analytes from endogenous matrix components. A typical run time is 3-5 minutes.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize the MRM transitions for remdesivir, its metabolites, and the stable isotope-labeled internal standards.

Table 4: Example MRM Transitions (Note: These may need to be optimized on the specific instrument used)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Remdesivir 603.2402.1
This compound 609.2408.1
GS-441524 292.1163.1
[13C5]-GS-441524 297.1163.1
GS-704277 443.1202.1

4. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Remdesivir_Metabolic_Pathway Remdesivir Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) Remdesivir->GS704277 CES1, CatA Monophosphate Nucleoside Monophosphate GS704277->Monophosphate HINT1 GS441524 GS-441524 (Nucleoside) Monophosphate->GS441524 Dephosphorylation ActiveTP GS-443902 (Active Triphosphate) Monophosphate->ActiveTP Kinases

Caption: Metabolic activation pathway of remdesivir.

PK_Study_Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Dosing of Animal Model with Remdesivir Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma Storage Sample Storage at -80°C Plasma->Storage SamplePrep Sample Preparation (Protein Precipitation with This compound IS) Storage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing and Quantification LCMS->DataProc PK_Modeling Pharmacokinetic Modeling and Parameter Calculation DataProc->PK_Modeling

Caption: Experimental workflow for a pharmacokinetic study.

References

Application Notes and Protocols for Sample Preparation Using Remdesivir-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of biological samples for the quantitative analysis of remdesivir (B604916), utilizing Remdesivir-¹³C₆ as an internal standard. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.

Introduction

Remdesivir (RDV) is a nucleotide prodrug with broad-spectrum antiviral activity. Accurate quantification of remdesivir and its primary metabolite, GS-441524, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (IS), such as Remdesivir-¹³C₆, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1] This document details two common protein precipitation-based sample preparation protocols.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters from various validated bioanalytical methods employing Remdesivir-¹³C₆ for the analysis of remdesivir and its metabolite GS-441524 in human plasma.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Biological Matrix
Remdesivir4 - 40004±11.5< 6.6Human Plasma (FA-treated)[2]
GS-4415242 - 20002±11.5< 6.6Human Plasma (FA-treated)[2]
Remdesivir1 - 5000 (µg/L)1 (µg/L)89.6 - 110.2< 14.7Human Plasma[1]
GS-4415245 - 2500 (µg/L)5 (µg/L)89.6 - 110.2< 14.7Human Plasma[1]
Remdesivir100 - 5000100--Human Blood Plasma (EDTA 2K)[3]
GS-4415245 - 5005--Human Blood Plasma (EDTA 2K)[3]
Remdesivir0.5 - 50000.5< 9.8 (between-run)< 5.2 (within-run)Human Plasma[4]

FA: Formic Acid, LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, EDTA: Ethylenediaminetetraacetic acid

Experimental Protocols

Protocol 1: Manual Protein Precipitation for Plasma Samples

This protocol describes a simple and effective method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.[1]

Materials:

  • Biological plasma samples

  • Remdesivir-¹³C₆ internal standard (IS) working solution in methanol (B129727)

  • Methanol, HPLC grade

  • Zinc Sulfate (ZnSO₄) solution (1 M)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

  • LC-MS/MS vials

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 75 µL of the Remdesivir-¹³C₆ internal standard working solution in methanol to the plasma sample.

  • Precipitating Agent Addition: Add 5 µL of 1 M ZnSO₄ solution.

  • Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean LC-MS/MS vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Automated Protein Precipitation for High-Throughput Analysis of Plasma Samples

This protocol is adapted for a fully automated sample preparation system, which reduces manual handling, minimizes variability, and increases throughput.[5]

Materials and System:

  • Automated sample preparation LC-MS/MS system

  • Plasma samples in blood collection tubes

  • Remdesivir-¹³C₆ internal standard (ISTD) working solution in methanol

  • Acetonitrile, HPLC grade

  • 75% Isopropanol (IPA)

  • PTFE membrane filter

Procedure (Automated Workflow):

  • Sample Loading: Place the plasma separation tubes directly into the automated system.

  • Reagent Dispensing: The system automatically dispenses the following into a reaction vial:

    • 20 µL of 75% IPA

    • 50 µL of plasma sample

    • 10 µL of the ISTD working solution

    • 100 µL of acetonitrile

  • Mixing: The mixture is automatically shaken to ensure thorough mixing and protein precipitation.

  • Filtration: The resulting mixture is filtered through a PTFE membrane to remove precipitated proteins.

  • Injection: The filtered, prepared sample is directly injected into the LC-MS/MS system for analysis.

Visualizations

Manual_Protein_Precipitation_Workflow start Start: 50 µL Plasma Sample add_is Add 75 µL Remdesivir-¹³C₆ in Methanol start->add_is add_precipitant Add 5 µL 1 M ZnSO₄ add_is->add_precipitant vortex Vortex Mix (30 seconds) add_precipitant->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant to LC-MS/MS Vial centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: Manual Protein Precipitation Workflow.

Automated_Protein_Precipitation_Workflow cluster_system Automated System load_sample Load Plasma Tube dispense Dispense Reagents: - 20 µL 75% IPA - 50 µL Plasma - 10 µL ISTD - 100 µL Acetonitrile load_sample->dispense mix Automated Shaking dispense->mix filter PTFE Membrane Filtration mix->filter inject Direct Injection to LC-MS/MS filter->inject

Caption: Automated Protein Precipitation Workflow.

References

Application Notes and Protocols for the Use of Remdesivir-13C6 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734) is a broad-spectrum antiviral agent, a monophosphoramidate prodrug of an adenosine (B11128) analog. Its efficacy stems from its ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2] Remdesivir itself is not the active compound; it is metabolized within the host cell to its active triphosphate form, GS-441524 triphosphate. This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, effectively halting viral replication.[3]

The isotopically labeled form, Remdesivir-13C6, serves as a crucial internal standard for the accurate quantification of remdesivir and its primary metabolite, GS-441524, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This ensures precise pharmacokinetic and pharmacodynamic (PK/PD) studies, which are vital for drug development and clinical monitoring.

These application notes provide detailed protocols for utilizing this compound in the context of viral replication assays, covering both the analytical quantification of the drug and its metabolites, and the virological assays to determine its antiviral potency.

I. Quantification of Remdesivir and its Metabolite GS-441524 using this compound

This section details the use of this compound as an internal standard for the quantification of remdesivir and its metabolite GS-441524 in plasma or serum samples by LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of remdesivir and GS-441524.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (R²)Precision (%RSD)Accuracy (%)Reference
Remdesivir0.55000>0.99<15%85-115%[7]
GS-4415240.3751350>0.99<15%85-115%[8]
Remdesivir1005000>0.990.8 - 1.8%92.0 - 107%[5]
GS-4415245500>0.992.2 - 5.0%94.8 - 106%[5]
Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • Remdesivir analytical standard

  • GS-441524 analytical standard

  • This compound (internal standard)

  • GS-441524-13C5 (internal standard for GS-441524, if available)

  • Human plasma/serum (EDTA-treated)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation: a. Prepare stock solutions of remdesivir, GS-441524, and this compound in a suitable solvent like DMSO or methanol.[7] b. Prepare a working internal standard (ISTD) solution containing this compound (e.g., 2.5 µg/mL) in methanol.[4][5] c. For plasma/serum samples, perform a protein precipitation step. To 50 µL of plasma/serum, add 100 µL of acetonitrile containing the internal standard.[4][5] d. Vortex the mixture thoroughly to precipitate proteins. e. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column (e.g., Shim-pack Scepter C18-120, 50 mm × 2.1 mm, 1.9 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate remdesivir, GS-441524, and potential interferences.

  • Flow Rate: 0.2 - 0.5 mL/min

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for remdesivir, GS-441524, and this compound.

4. Data Analysis: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. b. Use a linear or quadratic regression with a weighting factor (e.g., 1/x²) for the calibration curve.[7] c. Quantify the concentration of remdesivir and GS-441524 in the unknown samples using the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample istd Add this compound ISTD & Acetonitrile plasma->istd precipitate Protein Precipitation (Vortex & Centrifuge) istd->precipitate supernatant Collect Supernatant precipitate->supernatant lc HPLC/UHPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms peak Peak Integration ms->peak cal Calibration Curve Generation peak->cal quant Quantification of Remdesivir & GS-441524 cal->quant

Caption: Workflow for the quantification of remdesivir using LC-MS/MS with this compound.

II. In Vitro Viral Replication Assays

This section provides protocols for common in vitro assays to determine the antiviral activity of remdesivir.

Antiviral Activity Data Summary (EC50 values)

The half-maximal effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication.

VirusCell LineEC50 (µM)Assay TypeReference
SARS-CoV-2Vero E60.77 - 23.15CPE/Plaque Assay[9]
SARS-CoV-2Calu-30.11 - 0.28Not Specified[10]
SARS-CoVHAE0.069Not Specified[9]
MERS-CoVHAE0.074Not Specified[9]
HCoV-OC43Huh70.01Not Specified[10]
HCoV-229EMRC-50.07Cytoprotection Assay[11]
SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron)Vero E60.21 - 0.59 (72h treatment)TCID50[12]

Note: EC50 values can vary significantly depending on the cell line, viral strain, and specific assay conditions.[10][13]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).[8][10]

1. Materials and Reagents:

  • Vero E6 cells (or other susceptible cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Virus stock (e.g., SARS-CoV-2) of known titer (PFU/mL)

  • Remdesivir

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well plates

2. Procedure: a. Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.[14] b. Compound Dilution: Prepare serial dilutions of remdesivir in infection medium. c. Infection: Aspirate the cell culture medium and infect the cell monolayer with a diluted virus suspension that yields a countable number of plaques (e.g., 50-100 PFU/well).[15] d. Adsorption: Incubate for 1 hour at 37°C to allow for viral attachment.[15] e. Treatment: Remove the virus inoculum and add the different dilutions of remdesivir to the respective wells. f. Overlay: Add the semi-solid overlay medium to each well to restrict virus spread and allow for plaque formation.[10] g. Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[16] h. Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.[8] i. Plaque Counting: Count the number of plaques in each well. j. Data Analysis: Calculate the percentage of plaque reduction for each remdesivir concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Experimental Protocol: TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected. It can be adapted to measure the inhibitory effect of an antiviral compound.[15][17]

1. Materials and Reagents:

  • Susceptible cell line (e.g., Vero E6)

  • 96-well plates

  • Virus stock

  • Remdesivir

  • Cell culture medium

2. Procedure: a. Cell Seeding: Seed cells in a 96-well plate.[17] b. Virus and Compound Preparation: Prepare serial dilutions of the virus and the remdesivir compound. c. Infection and Treatment: Inoculate the cells with a standard amount of virus (e.g., 100 TCID50) in the presence of serial dilutions of remdesivir.[15] d. Incubation: Incubate the plate at 37°C for several days and monitor for the development of cytopathic effect (CPE).[17] e. CPE Reading: Score each well for the presence or absence of CPE. f. Data Analysis: Calculate the TCID50 using a method such as the Reed-Muench or Spearman-Kärber formula. Determine the concentration of remdesivir that inhibits CPE in 50% of the wells.

Experimental Protocol: qRT-PCR for Viral Load Quantification

This method quantifies the amount of viral RNA in cell culture supernatants or cell lysates as a measure of viral replication.[8][12]

1. Materials and Reagents:

  • Cells and virus as described above

  • Remdesivir

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific to a viral gene (e.g., N, E, or RdRp gene)[18]

  • qRT-PCR instrument

2. Procedure: a. Experiment Setup: Perform a viral infection experiment in the presence of different concentrations of remdesivir as described for the plaque or TCID50 assays. b. Sample Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells.[12] c. RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit. d. qRT-PCR: Perform one-step or two-step qRT-PCR using primers and a probe targeting a specific viral gene. e. Data Analysis: Quantify the viral RNA copies relative to a standard curve or calculate the fold change in viral RNA levels in remdesivir-treated samples compared to untreated controls. The cycle threshold (Ct) value is inversely proportional to the amount of viral RNA.[18]

Antiviral Assay Workflow Diagram

Antiviral_Workflow cluster_setup Assay Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis seed Seed Cells in Plate infect Infect Cells with Virus seed->infect treat Add Serial Dilutions of Remdesivir infect->treat plaque Plaque Assay (Overlay, Stain, Count) treat->plaque tcid50 TCID50 Assay (Monitor CPE) treat->tcid50 qpcr qRT-PCR (RNA Extraction, Amplify) treat->qpcr ec50 Calculate EC50 Value plaque->ec50 tcid50->ec50 qpcr->ec50

Caption: General workflow for in vitro antiviral activity assays of remdesivir.

III. Mechanism of Action of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active form. The following diagram illustrates the key steps in its mechanism of action.

Signaling Pathway Diagram

Remdesivir_MoA cluster_cell Host Cell cluster_virus Viral Replication RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate (GS-704277) RDV->RDV_MP Esterases GS441524 GS-441524 (Nucleoside Analog) RDV_MP->GS441524 Phosphatases RDV_TP Remdesivir Triphosphate (Active Form) GS441524->RDV_TP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competitive Incorporation ATP ATP (Natural Substrate) ATP->RdRp Incorporation RNA_nascent Nascent Viral RNA Termination Delayed Chain Termination RdRp->Termination incorporation of RDV-TP RNA_template Viral RNA Template RNA_template->RdRp Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Mechanism of action of remdesivir in inhibiting viral replication.

References

Application Notes and Protocols for the Quantification of Remdesivir in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Title: Quantification of Remdesivir (B604916) in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Remdesivir-13C6 as an Internal Standard

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notably utilized in the treatment of COVID-19.[1][2][3] Accurate quantification of remdesivir in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicity assessments.[1][4][5] This document provides a detailed protocol for the determination of remdesivir concentrations in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[3][6][7]

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (IS), this compound, is added to plasma samples. Following extraction, the sample is subjected to LC-MS/MS analysis. The chromatographic system separates remdesivir from other plasma components, and the mass spectrometer detects and quantifies both remdesivir and this compound using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (remdesivir) to the peak area of the IS is used to calculate the concentration of remdesivir in the sample, based on a calibration curve prepared in the same biological matrix. The use of a stable isotope-labeled internal standard is critical for correcting for any loss of analyte during sample processing and for compensating for matrix effects.[3][6]

Materials and Reagents

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm or Kinetex® 2.6 µm Polar C18 100A, 100 × 2.1 mm)[7][8][9]

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions
  • Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve remdesivir in an appropriate solvent such as DMSO or methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent such as methanol.[3]

  • Remdesivir Working Solutions: Prepare a series of working solutions by serially diluting the remdesivir stock solution with methanol or a methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 251 ng/mL).[3]

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank human plasma with the remdesivir working solutions to achieve a desired concentration range (e.g., 1-5000 ng/mL).[6][7][10]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 75 µL of the internal standard working solution in methanol.[6][7]

  • Optionally, add 5 µL of 1 M Zinc Sulfate to aid in protein precipitation.[6][7]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterRecommended Condition
Column Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[8][9]
Mobile Phase A 10 mM ammonium formate in 5% methanol, pH 2.5[8]
Mobile Phase B 100% Methanol[8]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A suitable gradient to ensure separation of remdesivir.

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[6][9]
MRM Transitions Remdesivir: 603.3 → 402.3, 603.3 → 200.0[3][6]
This compound: 609.3 → 206.0[6][7]
Collision Energy Optimized for the specific instrument and transitions.
Source Temperature 150 °C[3]
Desolvation Temperature 450 °C[3]

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteConcentration Range (ng/mL)Regression Model
Remdesivir1 - 5000Linear, 1/x² weighting> 0.99
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low54.896.0< 15< 15
Medium500510102.0< 15< 15
High4000395098.8< 15< 15

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Methanol +/- ZnSO4) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Remdesivir / IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for remdesivir quantification in plasma.

G cluster_principle Principle of Internal Standard Quantification cluster_process Sample Processing & Analysis cluster_measurement Measurement analyte Analyte (Remdesivir) Unknown Amount extraction Extraction & LC-MS/MS Analysis analyte->extraction is Internal Standard (this compound) Known Amount Added is->extraction analyte_response Analyte Response Measured Peak Area extraction->analyte_response is_response IS Response Measured Peak Area extraction->is_response calculation Concentration Calculation (Based on Response Ratio) analyte_response->calculation is_response->calculation

Caption: Logical relationship of internal standard use for quantification.

References

Application Notes and Protocols for the Use of Remdesivir-13C6 in Cell-Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734) is a potent, broad-spectrum antiviral agent, functioning as a nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp).[1] Its efficacy against various RNA viruses, including SARS-CoV-2, has been a focal point of extensive research.[1][2] Remdesivir is intracellularly metabolized to its active triphosphate form, which acts as a selective inhibitor of viral RNA polymerases.[3] The use of isotopically labeled compounds, such as Remdesivir-13C6, is instrumental in advanced stages of drug development, particularly for detailed mechanistic and pharmacokinetic studies.

Stable isotope labeling, specifically with 13C, allows for precise tracking and quantification of the drug and its metabolites within cellular systems using mass spectrometry.[4][5] This enables researchers to conduct metabolic flux analysis, determine the mechanism of action, and quantify intracellular drug concentrations.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based antiviral assays to elucidate its antiviral activity, metabolic fate, and potential cytotoxicity.

Mechanism of Action

Remdesivir is a prodrug that is converted within cells into an adenosine (B11128) triphosphate analogue.[6] This active metabolite is then incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of transcription.[6][7] Studies have revealed that the incorporation of the active triphosphate form of Remdesivir (RDV-TP) into an RNA strand at position i results in the termination of RNA synthesis at position i+3.[8] This delayed chain termination is a key aspect of its antiviral mechanism.[2][8] Researchers have also identified a second mechanism of action where Remdesivir affects the "template strand" of the viral RNA, further inhibiting viral replication.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Remdesivir based on various in vitro studies. These values can serve as a reference for designing experiments with this compound.

Table 1: Antiviral Activity of Remdesivir Against Coronaviruses

VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.22 - 0.32[10]
SARS-CoV-2Vero E66.6[11]
SARS-CoV-2Vero E62[12]
SARS-CoV-2hESC-CMs0.6[12]
SARS-CoV-2hiPSC-CMs0.2[12]
SARS-CoV-2 nLUCA549-hACE22.8[13]
SARS-CoV-2 fLUCNHBE0.0371[13]
MERS-CoVCalu-3 2B40.16[13]

Table 2: Cytotoxicity of Remdesivir

Cell LineCC50 (µM)Reference
Vero E6>100[11][12]
A549-hACE2>10[13]
Calu-3 2B4>10[13]
hPSC-CMs10.2 - 39.4[12]
MT-41.7 - >20 (cell line dependent)[3]
Huh7.515.2[14]
PSC-lung32.7[14]

Table 3: Selectivity Index of Remdesivir

VirusCell LineSelectivity Index (SI = CC50/EC50)Reference
SARS-CoV-2Vero E6312.5 - 454.5[10]
SARS-CoV-2Vero E6>15[11]
SARS-CoV-2Vero E6>50[12]
SARS-CoV-2Human Airway Epithelial Cells>170 to 20,000[3]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a CPE-Based or Reporter Assay

This protocol outlines the methodology to determine the 50% effective concentration (EC50) of this compound required to inhibit the cytopathic effect (CPE) of a virus or the signal from a reporter virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, A549-hACE2)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS) or reporter lysis buffer and substrate

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that ensures a confluent monolayer on the day of infection and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[1] Include a "no-drug" vehicle control.

  • Infection: Remove the culture medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.

  • Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted this compound.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).[1]

  • Quantification:

    • CPE-based Assay: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

    • Reporter Virus Assay: Lyse the cells and measure the reporter signal (e.g., luciferase, fluorescence).

  • EC50 Calculation: Plot the percentage of viral inhibition against the logarithm of the drug concentration. Use a non-linear regression model to calculate the EC50 value.[1]

Protocol 2: Determination of Cytotoxicity (CC50)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on the host cell line.

Materials:

  • Host cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a "no-drug" vehicle control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the no-drug control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the CC50 value.

Protocol 3: Intracellular Metabolism and Quantification using LC-MS

This protocol describes how to track the intracellular fate of this compound and quantify its metabolites using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Host cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Cold PBS

  • Methanol/water lysis buffer (80:20, v/v), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

  • LC-MS system

Procedure:

  • Cell Treatment: Culture host cells in multi-well plates and treat with a known concentration of this compound for various time points.

  • Metabolite Extraction:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add the pre-chilled methanol/water lysis buffer to each well.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the lysate and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS system capable of detecting the mass shift corresponding to the 13C6 label in Remdesivir and its metabolites.

    • Develop a quantitative method using appropriate standards to determine the intracellular concentrations of this compound and its phosphorylated forms.

Visualizations

Experimental_Workflow_for_Antiviral_Assay cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_analysis Incubation & Analysis A Seed Host Cells in 96-well Plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound D Treat Cells with Diluted this compound B->D C->D E Incubate for 48-72 hours D->E F Measure Viral Inhibition (CPE or Reporter) E->F G Calculate EC50 F->G

Caption: Workflow for determining the EC50 of this compound.

Remdesivir_Metabolism_Pathway cluster_cellular_uptake Cellular Environment cluster_intracellular_activation Intracellular Activation cluster_viral_inhibition Viral Inhibition RDV This compound (Prodrug) Metabolite1 Intermediate Metabolites RDV->Metabolite1 Esterases, Phosphamidases RDV_TP Remdesivir-TP-13C6 (Active Triphosphate) Metabolite1->RDV_TP Cellular Kinases RNA Nascent Viral RNA RDV_TP->RNA RdRp Viral RdRp RdRp->RNA Termination Premature Chain Termination RNA->Termination

Caption: Intracellular activation pathway of this compound.

LCMS_Quantification_Workflow A Treat Cells with this compound B Harvest Cells and Extract Metabolites A->B C Prepare Samples for LC-MS B->C D LC-MS Analysis C->D E Data Processing and Quantification D->E F Determine Intracellular Concentrations E->F

Caption: Workflow for intracellular quantification via LC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Remdesivir-13C6 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Remdesivir-13C6" in mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A1: Low or no signal for your this compound internal standard can stem from several factors, from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low this compound Signal

G start Start: Low/No this compound Signal prep Verify Sample Preparation start->prep stability Check Analyte Stability prep->stability If prep is correct lc_params Review LC Parameters stability->lc_params If stable ms_params Optimize MS Parameters lc_params->ms_params If LC is optimal matrix Investigate Matrix Effects ms_params->matrix If MS is optimal end Signal Restored matrix->end If matrix effects are mitigated

Caption: Troubleshooting workflow for low this compound signal.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Correct Spiking: Ensure the this compound internal standard (ISTD) is spiked into the samples at the correct concentration. A common practice is to mix a stock solution of the ISTD with a solvent like methanol (B129727).[1][2]

    • Extraction Efficiency: Inefficient extraction can lead to loss of the ISTD. Protein precipitation is a common and effective method for plasma samples.[3][4] While one study showed consistent extraction efficiency around 75-77% for remdesivir (B604916), significant deviations could indicate a problem with the procedure.[3]

  • Check Analyte Stability:

    • Remdesivir is known to be unstable in plasma at room temperature and even at 4°C.[5] Its degradation can lead to a decrease in signal.

    • Acidification: To enhance stability, it is crucial to acidify plasma samples with an agent like formic acid.[6][7]

    • Storage Conditions: Ensure samples are stored properly, for example, at -70°C for long-term stability.[7]

  • Review Liquid Chromatography (LC) Parameters:

    • Column Choice: C18 columns are commonly used and have been shown to provide good retention and peak shape for remdesivir.[8][9]

    • Mobile Phase: A gradient elution with a mobile phase containing acetonitrile (B52724) and an acidic modifier like formic acid is often employed.[10] The organic solvent concentration is critical; remdesivir requires at least 40-60% acetonitrile for adequate retention.[11]

    • Carryover: Remdesivir can be prone to carryover, which might affect the signal in subsequent injections. A robust wash method between samples is essential.[5]

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for remdesivir analysis.[4][8][10]

    • Transitions (MRM): Verify the precursor and product ion transitions for this compound. For example, a transition of m/z 609.3 → 206.0 has been reported.[2][4] Ensure the collision energy and other MS parameters are optimized for this transition.

  • Investigate Matrix Effects:

    • Definition: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can cause signal suppression or enhancement.

    • Assessment: While a stable isotope-labeled internal standard like this compound should compensate for matrix effects, significant and variable suppression can still be an issue.[4] One study noted ion enhancement for remdesivir in plasma, but with low variability between different lots of plasma.[3]

    • Mitigation: If matrix effects are suspected, consider further sample cleanup, such as phospholipid removal, or adjusting the chromatography to separate the analyte from the interfering matrix components.[3]

Q2: I'm concerned about ion-pairing reagents suppressing my this compound signal. Should I avoid them?

A2: Yes, it is generally recommended to avoid strong ion-pairing reagents for LC-MS analysis of remdesivir and its metabolites.

Ion-pairing reagents like tributylamine (B1682462) can improve the retention of polar compounds on reversed-phase columns, but they are known to cause significant signal suppression in the mass spectrometer's ion source.[11][12] This suppression can make it challenging to achieve the required sensitivity for your analysis.

Alternative Approaches:

  • Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties, such as the Atlantis Premier BEH C18 AX, can provide good retention and peak shape for remdesivir and its polar metabolites without the need for ion-pairing reagents.[11]

  • Mobile Phase Optimization: Using standard mobile phases like ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile is often sufficient for good chromatographic performance.[10][11]

Experimental Protocol: Sample Preparation for Remdesivir Analysis in Plasma

This protocol is a general guideline based on published methods.[1][3][4]

  • Prepare Internal Standard (ISTD) Working Solution:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with methanol to create a working solution (e.g., 2.5 µg/mL).[1]

  • Sample Spiking and Protein Precipitation:

    • To 50 µL of plasma sample, add 10 µL of the ISTD working solution.

    • Add 100 µL of acetonitrile to precipitate proteins.[1]

    • Some protocols may also include the addition of zinc sulfate (B86663) to aid precipitation.[4]

  • Vortex and Centrifuge:

    • Vortex the mixture thoroughly for approximately 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Injection:

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

    • Inject the supernatant into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes key validation parameters from a published LC-MS/MS assay for remdesivir, which can serve as a benchmark for your own experiments.

ParameterLow Concentration (10 ng/mL)High Concentration (2000 ng/mL)Inter-Matrix Lot VariabilityReference
Extraction Efficiency 77%75%<2.6%[3]
Matrix Effect 123% (Ion Enhancement)124% (Ion Enhancement)<2.7%[3]

Logical Relationship Diagram for Method Development

G compound Remdesivir & this compound sample_matrix Biological Matrix (e.g., Plasma) compound->sample_matrix sample_prep Sample Preparation (Protein Precipitation) sample_matrix->sample_prep lc LC Separation (C18, Gradient Elution) sample_prep->lc ms MS Detection (ESI+, MRM) lc->ms data Data Analysis (Peak Area Ratio vs. Conc.) ms->data

Caption: Key stages in the bioanalytical method for remdesivir.

References

Technical Support Center: Optimizing Remdesivir-13C6 Concentration for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Remdesivir-13C6 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial in LC-MS/MS analysis?

An internal standard is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1] It is used to correct for the variability inherent in the analytical process, such as inconsistencies in sample preparation, injection volume, and mass spectrometer response.[2] By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification of the analyte can be achieved.[3]

Q2: Why is a stable isotope-labeled (SIL) compound like this compound the preferred internal standard for Remdesivir analysis?

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[1] Because this compound has the same chemical structure and physicochemical properties as Remdesivir, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[4] This close similarity allows it to more accurately compensate for variations during the analytical process, leading to improved accuracy and precision of the results.

Q3: What is a good starting concentration for my this compound internal standard?

A common practice is to use an internal standard concentration that is in the mid-range of your analyte's calibration curve.[5] For example, if your calibration curve for Remdesivir spans from 1 ng/mL to 1000 ng/mL, a good starting concentration for this compound would be around 500 ng/mL. This approach aims to have a response ratio between the analyte and the IS close to one for a significant portion of the calibration curve, which can enhance precision.[5] Another strategy is to use a concentration that gives a signal intensity of about 50% of the highest calibration standard for the analyte.[6]

Q4: When should I add the this compound internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow.[7] For methods involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, the IS is typically added before any of these steps to account for analyte loss during the entire process.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound peak area across a run - Inconsistent sample preparation (e.g., pipetting errors). - Issues with the autosampler or injector. - Matrix effects varying between samples.- Review and optimize the sample preparation workflow for consistency. - Perform maintenance on the LC system, particularly the autosampler and injector. - Evaluate and optimize chromatographic conditions to separate Remdesivir from interfering matrix components.[8]
Analyte (Remdesivir) signal is suppressed at high concentrations - Saturation of the mass spectrometer detector. - Ion suppression due to high concentrations of the analyte and/or internal standard.- Dilute the samples to bring the analyte concentration within the linear range of the assay.[6] - Optimize the internal standard concentration; sometimes a higher IS concentration can help normalize ionization suppression.[6]
Poor linearity of the calibration curve (r² < 0.99) - Inappropriate concentration of the internal standard. - Isotopic interference ("cross-talk") from high concentrations of Remdesivir to the this compound signal.- Re-optimize the this compound concentration. - Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard.[3] - If significant isotopic overlap is suspected, a mathematical correction might be necessary if supported by the software.[6]
Retention time shift between Remdesivir and this compound - This is a known "chromatographic isotope effect" where deuterated or heavy-labeled compounds may elute slightly earlier than their non-labeled counterparts.[6]- A small, consistent shift is generally acceptable as long as the peaks are properly integrated. - If the shift is significant and causes differential matrix effects, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve co-elution.[6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Prepare a Mid-Level Remdesivir Standard: Prepare a solution of Remdesivir at a concentration in the middle of your expected calibration range (e.g., 500 ng/mL).

  • Prepare a Range of this compound Concentrations: Prepare a series of working solutions of this compound at different concentrations (e.g., 50, 100, 250, 500, and 1000 ng/mL).

  • Spike and Analyze: Create several aliquots of the mid-level Remdesivir standard. Spike each aliquot with one of the this compound working solutions.

  • Inject and Acquire Data: Analyze each sample using your LC-MS/MS method.

  • Evaluate the Data:

    • This compound Peak Area: The peak should be symmetrical and have a sufficient signal-to-noise ratio (>20).

    • Remdesivir Peak Area: The analyte peak area should not be suppressed by the higher concentrations of the internal standard.

    • Analyte/IS Area Ratio: The ratio of the Remdesivir peak area to the this compound peak area should be stable and reproducible across replicate injections.

  • Select the Optimal Concentration: Choose the this compound concentration that provides a robust and reproducible signal without negatively impacting the Remdesivir signal.

Protocol 2: Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add the optimized concentration of this compound working solution.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical concentrations and calibration ranges reported in the literature for Remdesivir analysis.

Table 1: Example Concentrations of Internal Standard Stock and Working Solutions

Internal StandardStock Solution ConcentrationWorking Solution ConcentrationReference
U-ring-remdesivir-13C61.0 mg/L in methanol251 ng/mL in methanol[9]
[13C6]-RemdesivirNot Specified2.5 µg/mL in methanol[10]
Remdesivir-d51 mg/mL in DMSO0.5 ng/mL in 1% formic acid (v/v) in acetonitrile[11]

Table 2: Example Calibration Ranges for Remdesivir Quantification

AnalyteCalibration Range (ng/mL)Internal Standard UsedReference
Remdesivir0.5 - 5000Remdesivir-d5[11]
Remdesivir50 - 5000Remdesivir-d5[12]
Remdesivir100 - 5000[U-Ring-13C6]-remdesivir
Remdesivir0.1 - 10 (µg/mL)Not specified

Visualizations

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) MetX Alanine Metabolite (GS-704277) Remdesivir->MetX Carboxylesterase 1 (CES1) / Cathepsin A (CatA) NMP Monophosphate (NMP) MetX->NMP HINT1 NDP Diphosphate (NDP) NMP->NDP Phosphotransferases GS441524 Parent Nucleoside (GS-441524) NMP->GS441524 NTP Active Triphosphate (GS-443902) NDP->NTP Phosphotransferases

Caption: Metabolic activation pathway of Remdesivir.

IS_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Analyte Prepare Mid-Level Analyte Standard Spike Spike Analyte with IS Concentrations Prep_Analyte->Spike Prep_IS Prepare Range of IS Concentrations Prep_IS->Spike Analyze LC-MS/MS Analysis Spike->Analyze Eval_IS IS Peak Area & S/N Analyze->Eval_IS Eval_Analyte Analyte Peak Area (No Suppression) Analyze->Eval_Analyte Eval_Ratio Analyte/IS Area Ratio Stability Analyze->Eval_Ratio Decision Select Optimal IS Concentration Eval_IS->Decision Eval_Analyte->Decision Eval_Ratio->Decision

Caption: Experimental workflow for optimizing internal standard concentration.

References

addressing matrix effects with "Remdesivir-13C6" in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Remdesivir-13C6" (or other stable isotope-labeled internal standards) to address matrix effects in plasma sample analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in our plasma sample analysis?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to compensate for matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the plasma matrix.[1] Because this compound is chemically identical to the analyte (Remdesivir) but has a different mass, it is assumed to be affected by matrix effects in the same way.[1] By comparing the signal of the analyte to the signal of the known concentration of the internal standard, accurate quantification can be achieved despite variations in sample preparation or instrument response.[2]

Q2: What are "matrix effects" and how do they impact my results?

A2: Matrix effects are the interference of co-eluting substances from the biological matrix (in this case, plasma) on the ionization of the target analyte in the mass spectrometer source.[1][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of Remdesivir (B604916).[3][4] The use of a SIL-IS like this compound is a widely accepted strategy to mitigate these effects.[2]

Q3: Can I use a deuterated internal standard (e.g., Remdesivir-d5) instead of this compound?

A3: Yes, deuterated internal standards such as Remdesivir-d5 or Remdesivir-²H5 are commonly used and serve the same fundamental purpose as this compound.[4][5][6] The key principle is the use of a stable isotope-labeled analog that co-elutes with the analyte and behaves similarly during extraction and ionization. While there can be minor chromatographic differences between deuterated and 13C-labeled standards (the "isotope effect"), both are effective in compensating for matrix effects.[1]

Q4: What level of matrix effect is considered acceptable?

A4: While the absolute matrix effect percentage can be informative, regulatory guidelines, such as those from the FDA, place more emphasis on the consistency of the matrix effect across different lots of plasma.[4] Low inter-lot variability is crucial for ensuring the accuracy and precision of the bioanalytical method.[4][5] A normalized matrix factor, calculated using the analyte-to-internal standard peak area ratio, should demonstrate that the internal standard effectively compensates for any observed ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in analyte response across different plasma lots Inconsistent matrix effects between plasma sources. Inadequate compensation by the internal standard.- Evaluate the matrix effect in at least six different lots of blank plasma.[4][7] - Ensure the internal standard concentration is appropriate and consistently added to all samples. - Optimize the sample preparation method (e.g., protein precipitation, phospholipid removal) to reduce interfering components.[4]
Poor peak shape for Remdesivir and/or this compound Suboptimal chromatographic conditions. Interference from the plasma matrix.- Adjust the mobile phase composition and gradient to improve peak resolution and shape.[4] - Employ a column with a different stationary phase chemistry. - Enhance the sample clean-up procedure to remove more matrix components.
Low recovery of Remdesivir and internal standard Inefficient sample extraction. Analyte degradation during sample processing.- Optimize the protein precipitation procedure by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios.[4][8] - Ensure complete protein precipitation by adequate vortexing and centrifugation.[9] - Evaluate the stability of Remdesivir under the employed sample processing conditions (e.g., temperature, pH).[4][5]
Internal standard signal is too high or too low Incorrect concentration of the internal standard working solution. Inconsistent addition of the internal standard to samples.- Prepare fresh internal standard working solutions and verify their concentration.[4][6] - Use a calibrated pipette for the addition of the internal standard and ensure consistent technique.
Significant carryover observed in blank samples Inadequate cleaning of the autosampler and LC system between injections. Buildup of matrix components on the analytical column.- Optimize the autosampler wash procedure, using a strong solvent. - Inject blank samples after high-concentration samples to assess carryover. - Implement a column wash step at the end of each analytical run.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to assess the degree of ion suppression or enhancement caused by the plasma matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Remdesivir and this compound into the mobile phase or a clean solvent mixture at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using the established sample preparation method (e.g., protein precipitation). Spike the extracted matrix with Remdesivir and this compound to the same final concentration as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Remdesivir and this compound before the sample preparation procedure.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Internal Standard Normalized Matrix Effect (IS-nME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • IS-nME = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Assess the results: A consistent IS-nME value close to 1 across different plasma lots indicates effective compensation for matrix effects.[10]

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and effective method for extracting Remdesivir from plasma samples.

  • Aliquot 50-100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube or a 96-well plate.[4][11]

  • Add the internal standard working solution containing this compound.

  • Add 3-4 volumes of cold acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.[4][9]

  • Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.[9]

  • Centrifuge the samples at high speed (e.g., 5000 rpm for 15 minutes) to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize typical performance data from validated bioanalytical methods for Remdesivir in plasma using a stable isotope-labeled internal standard.

Table 1: Matrix Effect and Extraction Recovery Data

ParameterLow QC ConcentrationHigh QC ConcentrationSpecificationReference
Mean Matrix Effect (%) 123%124%N/A[4]
Inter-Lot Variability of Matrix Effect (%CV) < 2.7%< 2.7%≤ 15%[4]
Mean Extraction Efficiency (%) 77%75%N/A[4]
Inter-Lot Variability of Extraction Efficiency (%CV) < 2.6%< 2.6%≤ 15%[4]

Table 2: Method Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%Bias)Reference
LLOQ 0.5< 5.2%< 9.8%± 15%[4]
Low QC 1.5< 5.2%< 9.8%± 15%[4]
Mid QC 1000< 5.2%< 9.8%± 15%[4]
High QC 4000< 5.2%< 9.8%± 15%[4]

Visualizations

Caption: Workflow illustrating how a stable isotope-labeled internal standard (this compound) compensates for matrix effects during LC-MS/MS analysis of Remdesivir in plasma.

Troubleshooting_Logic Start Inaccurate or Imprecise Results? CheckIS Verify Internal Standard (Concentration, Addition) Start->CheckIS Yes Validated Method Validated Start->Validated No CheckSamplePrep Optimize Sample Preparation (Extraction Efficiency, Clean-up) CheckIS->CheckSamplePrep IS OK CheckChromo Optimize Chromatography (Peak Shape, Separation) CheckSamplePrep->CheckChromo Prep OK EvaluateMatrix Assess Matrix Effect (Multiple Lots) CheckChromo->EvaluateMatrix Chromo OK EvaluateMatrix->Validated Consistent & Compensated

Caption: A logical troubleshooting workflow for addressing inaccurate or imprecise results in the bioanalysis of Remdesivir.

References

"Remdesivir-13C6" stability issues in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Remdesivir-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in processed samples. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is low or inconsistent in my plasma samples. What could be the cause?

A1: Low or inconsistent signals for this compound in plasma are often due to its inherent instability. Remdesivir (B604916) is an ester prodrug that is known to be unstable in plasma, with a reported half-life of less than two hours in some studies.[1] This instability is primarily due to hydrolysis. Since this compound is structurally identical to Remdesivir (apart from the isotopic labeling), it is expected to have similar stability characteristics. To mitigate this, it is crucial to handle and process plasma samples quickly and at low temperatures. Acidification of the plasma sample with formic acid has been shown to improve the stability of Remdesivir.[2][3]

Q2: I am observing a significant peak for GS-441524 in my chromatogram when analyzing this compound. Is this expected?

A2: Yes, this is an expected observation. Remdesivir is a prodrug that is metabolized to its active nucleoside analog, GS-441524.[4][5][6] This conversion occurs in vivo and can also happen in vitro in biological matrices like plasma.[7] The presence of a GS-441524 peak indicates the degradation of Remdesivir. If you are using this compound as an internal standard for Remdesivir quantification, it is important to also monitor the formation of its corresponding labeled metabolite to account for any degradation during sample processing.

Q3: What are the optimal storage conditions for processed samples containing this compound?

A3: Processed samples should be stored at -80°C to minimize degradation.[8][9] Stability tests have shown that Remdesivir is stable in plasma through multiple freeze/thaw cycles when stored at -80°C.[8] For short-term storage during sample handling, it is recommended to keep the samples on an ice bath.[2]

Q4: Can I use this compound as an internal standard for the quantification of the metabolite GS-441524?

A4: It is not ideal. An internal standard should be structurally and chemically as similar as possible to the analyte. While this compound is the appropriate internal standard for Remdesivir, for the quantification of GS-441524, it is best to use its own isotopically labeled analog, such as GS-441524-13C5.[10] Using this compound for GS-441524 quantification can lead to inaccurate results due to differences in ionization efficiency and chromatographic behavior.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound signal in plasma. Remdesivir is an ester prodrug susceptible to hydrolysis by plasma esterases.[11]1. Minimize sample processing time. 2. Keep samples on ice or at 4°C throughout the process. 3. Acidify plasma samples with formic acid immediately after collection.[2][3] 4. Perform protein precipitation with cold acetonitrile (B52724).[6]
High variability in replicate injections. Incomplete protein precipitation or matrix effects. Adsorption of the analyte to metal components of the LC system.1. Optimize the protein precipitation protocol. Ensure complete mixing and adequate centrifugation. 2. Use a guard column to protect the analytical column. 3. Passivate the LC system to prevent chelation of phosphate-containing compounds like Remdesivir and its metabolites.[6]
Appearance of unexpected peaks in the chromatogram. Forced degradation of this compound due to inappropriate pH or temperature during sample processing.[12][13]1. Ensure the pH of all solutions is controlled, especially avoiding basic conditions which accelerate hydrolysis.[12][14] 2. Avoid exposing samples to high temperatures. 3. Review the mobile phase composition; a slightly acidic mobile phase (e.g., with formic acid or phosphoric acid) is often used for Remdesivir analysis.[12][15]
Low recovery of this compound after extraction. Poor solubility of Remdesivir in the extraction solvent. Inefficient extraction from the biological matrix.1. Remdesivir has poor aqueous solubility.[16][17] Ensure the extraction solvent has sufficient organic content (e.g., acetonitrile, methanol). 2. Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Remdesivir

This protocol is based on established methods for the analysis of Remdesivir in pharmaceutical formulations.[12][15]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer or acidified water with phosphoric acid, pH 4). A common ratio is 55:45 (v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 240 nm or fluorescence detection at λex/em 245/390 nm.[12]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh and dissolve the Remdesivir sample in a suitable solvent like methanol (B129727) or acetonitrile.

    • For processed biological samples, perform protein precipitation using cold acetonitrile.[6]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

Protocol 2: LC-MS/MS Method for Quantification of Remdesivir and its Metabolites in Human Plasma

This protocol is a generalized procedure based on published bioanalytical methods.[2][8]

  • Sample Preparation:

    • To 50 µL of human plasma, add an internal standard solution containing this compound.

    • Acidify the sample with diluted formic acid to improve analyte stability.[2]

    • Perform protein precipitation by adding cold acetonitrile.

    • Vortex and then centrifuge the sample.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent (e.g., water with 0.1% acetic acid).[6]

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Remdesivir, this compound, and its metabolites.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is Immediate Processing acidify Acidify with Formic Acid add_is->acidify protein_precip Protein Precipitation (Cold Acetonitrile) acidify->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Experimental workflow for this compound analysis in plasma.

degradation_pathway RDV Remdesivir (Prodrug) GS704277 GS-704277 (Intermediate Metabolite) RDV->GS704277 Hydrolysis (e.g., by Esterases) GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Hydrolysis GS441524 GS-441524 (Nucleoside Metabolite) GS441524_MP->GS441524 Dephosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Phosphorylation

Caption: Metabolic and degradation pathway of Remdesivir.

References

Technical Support Center: Optimizing MS/MS Transitions for Remdesivir-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remdesivir-13C6 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound and its unlabeled counterpart, Remdesivir (B604916)?

A1: The selection of precursor and product ions is critical for developing a sensitive and specific LC-MS/MS method. Based on published literature, the following ions are recommended for monitoring Remdesivir and its stable isotope-labeled internal standard, this compound.

Table 1: Recommended MRM Transitions for Remdesivir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Remdesivir603.2 / 603.4402.2 / 402.3200.1
This compound609.3408.4206.3

Q2: What are typical starting points for collision energy (CE) and cone voltage for this compound?

A2: Optimized collision energy and cone voltage are crucial for achieving maximum sensitivity. While these parameters are instrument-dependent and should be optimized empirically, the following table provides starting values reported in validated methods.[1][2]

Table 2: Starting MS/MS Parameters for Remdesivir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Remdesivir603.2402.21230 - 36
603.2200.138
This compound609.3408.41430
609.3206.338

Q3: How can I improve the stability of Remdesivir and this compound in plasma samples?

A3: Remdesivir is known to be unstable in plasma, which can lead to inaccurate quantification.[3][4] To mitigate degradation, it is highly recommended to acidify the plasma samples with formic acid immediately after collection.[3][4] This helps to stabilize the prodrug and prevent its conversion to the metabolite GS-441524.[3]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

  • Possible Cause 1: Incorrect MS/MS Transitions.

    • Solution: Verify that the precursor and product ions entered in the instrument method match the values in Table 1. Ensure that the mass spectrometer is calibrated and functioning correctly.

  • Possible Cause 2: Suboptimal Collision Energy or Cone Voltage.

    • Solution: Perform a compound optimization experiment by infusing a standard solution of this compound and varying the collision energy and cone voltage to find the values that yield the highest signal intensity. Vendor-specific software, such as IntelliStart™, can automate this process.[2][5]

  • Possible Cause 3: Analyte Degradation.

    • Solution: Ensure that plasma samples are acidified and processed promptly.[3][4] Keep samples on ice or at 4°C during preparation. Evaluate the stability of this compound in your specific matrix and storage conditions.

Issue 2: High Background or Interferences

  • Possible Cause 1: Matrix Effects.

    • Solution: Matrix effects can suppress or enhance the ionization of the target analyte. To minimize this, improve the sample preparation procedure. This can include a more efficient protein precipitation or the use of solid-phase extraction (SPE). Also, ensure adequate chromatographic separation from endogenous plasma components.

  • Possible Cause 2: Carryover.

    • Solution: Remdesivir can be prone to carryover in the LC system.[4] To address this, a robust needle and column wash sequence should be implemented between injections. This may involve using a strong organic solvent in the wash solution.

Issue 3: Poor Peak Shape

  • Possible Cause 1: Incompatible Mobile Phase.

    • Solution: Ensure that the mobile phase composition is appropriate for the analytical column and the analyte. A typical mobile phase for Remdesivir analysis consists of a gradient of water and acetonitrile (B52724) with 0.1% formic acid.[6]

  • Possible Cause 2: Column Overloading.

    • Solution: Reduce the injection volume or the concentration of the sample. Ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a common method for extracting Remdesivir and this compound from human plasma using protein precipitation.

  • Sample Collection: Collect whole blood in EDTA K2 tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Acidification: Immediately add formic acid to the plasma to a final concentration of approximately 1% (v/v) to stabilize the analytes.[3][4]

  • Internal Standard Spiking: To 50 µL of acidified plasma, add 10 µL of the this compound internal standard working solution.[7]

  • Protein Precipitation: Add 100 µL of acetonitrile to the plasma sample.[7]

  • Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general starting point for the LC-MS/MS analysis of Remdesivir and this compound.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm) is commonly used.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B and ramping up to elute Remdesivir.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: As listed in Table 1.

  • MS Parameters: Optimized as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Acidified Plasma Sample add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection data Data Analysis detection->data troubleshooting_logic start Low/No Signal? cause1 Incorrect Transitions? start->cause1 Yes ok Signal OK start->ok No sol1 Verify MRM Parameters cause1->sol1 Yes cause2 Suboptimal CE/CV? cause1->cause2 No sol2 Perform Compound Optimization cause2->sol2 Yes cause3 Analyte Degradation? cause2->cause3 No sol3 Ensure Proper Sample Handling (Acidification, Cold Storage) cause3->sol3 Yes

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation for Remdesivir Using Remdesivir-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antiviral therapeutic monitoring, the robust validation of bioanalytical methods is paramount. This guide provides a comprehensive comparison of an LC-MS/MS method for the quantification of Remdesivir (B604916) in biological matrices, specifically validating the use of its stable isotope-labeled internal standard, Remdesivir-13C6. The following sections detail the experimental protocols and present comparative data to support method validation, ensuring accuracy, precision, and reliability in pharmacokinetic and clinical studies.

The development and validation of bioanalytical methods are critical for the accurate measurement of drugs and their metabolites in biological fluids.[1] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[1] This guide focuses on the validation of an LC-MS/MS method for Remdesivir, a broad-spectrum antiviral agent, using this compound as an internal standard.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.[4][5]

Comparative Performance of LC-MS/MS Methods for Remdesivir

The selection of an appropriate internal standard is crucial for the accuracy and precision of an LC-MS/MS assay. While various internal standards have been employed for Remdesivir quantification, including deuterium-labeled analogs (Remdesivir-d5 or -²H5), the use of a 13C-labeled standard offers distinct advantages in terms of mass stability and minimal isotopic interference.[6][7][8][9] The following tables summarize the performance characteristics of an LC-MS/MS method validated with this compound and provide a comparison with methods using other internal standards.

Table 1: Method Validation Parameters for Remdesivir Quantification using this compound

Validation ParameterAcceptance CriteriaResult with this compound
Linearity (r²) ≥ 0.990.9978[7]
Calibration Range -50 - 5000 ng/mL[7]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 1050 ng/mL[7]
Accuracy 85-115% (80-120% for LLOQ)95.22 - 110.74%[7]
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)Within-run: ≤ 6.65%Between-run: ≤ 6.65%[7]
Recovery Consistent and reproducible~77% (comparable to analyte)[9]
Matrix Effect CV ≤ 15%Low inter-matrix lot variability (<2.7%)[9]
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Stable[7]

Table 2: Comparison of Internal Standards for Remdesivir LC-MS/MS Analysis

Internal StandardCalibration Range (ng/mL)Precision (%CV)Key Observations
This compound 50 - 5000[7]< 6.65[7]Considered the gold standard for TDM due to similar ionization and fragmentation patterns to the analyte.[4]
Remdesivir-²H5 0.5 - 5000[6][9]Within-run: < 5.2Between-run: < 9.8[6][9]A deuterium-labeled analog that provides good analytical performance.[6]
Remdesivir-D4 1 - 20[8]Within acceptable limits[8]Used in rat plasma studies with a narrower linear range.[8]
Acyclovir (Analog) 0.002 - 8 µg/mL (for Remdesivir)[10]Not specifiedA non-isotope labeled analog, which may not fully compensate for matrix effects as effectively as a stable isotope-labeled standard.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays.[11] The following protocols are based on established and validated LC-MS/MS methods for Remdesivir.[7][9][12]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Remdesivir from plasma samples.[7]

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).[2]

  • Add 100 µL of acetonitrile (B52724) to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is essential to distinguish the analyte from other components in the sample matrix.[11]

  • Column: Waters Symmetry C18 (5 µm, 3.9 mm × 150 mm)[7] or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.[13]

  • Run Time: Approximately 3-7 minutes.[2][7]

Mass Spectrometry Conditions

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Remdesivir: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument, shifted by +6 Da from Remdesivir).

  • Instrument: A triple quadrupole mass spectrometer.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation plasma Plasma Sample (50 µL) is_add Add this compound IS (10 µL) plasma->is_add ppt Protein Precipitation (Acetonitrile, 100 µL) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant validation Method Validation quant->validation

Caption: LC-MS/MS Experimental Workflow for Remdesivir Quantification.

validation_parameters cluster_performance Performance Characteristics cluster_reliability Reliability Checks center_node Validated LC-MS/MS Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity & Range center_node->Linearity LLOQ Sensitivity (LLOQ) center_node->LLOQ Selectivity Selectivity center_node->Selectivity MatrixEffect Matrix Effect center_node->MatrixEffect Recovery Recovery center_node->Recovery Stability Stability center_node->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

References

A Comparative Guide to Remdesivir-13C6 and Deuterium-Labeled Remdesivir for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of remdesivir (B604916) and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, which relies on the use of stable isotope-labeled internal standards (SIL-IS). This guide provides an objective comparison of two commonly used SIL-IS for remdesivir: Remdesivir-13C6 and deuterium-labeled remdesivir.

Executive Summary

Both this compound and deuterium-labeled remdesivir serve as effective internal standards for the LC-MS/MS-based quantification of remdesivir. However, a detailed analysis of their properties and performance characteristics reveals key differences that can influence the robustness and accuracy of an assay.

This compound is generally considered the superior choice due to its identical chromatographic behavior to the unlabeled analyte and high isotopic stability. This ensures the most accurate compensation for matrix effects and variability during sample processing.

Deuterium-labeled remdesivir is a widely used and often more readily available alternative. While it can provide excellent results, there is a potential for chromatographic separation from the unlabeled analyte (isotopic effect) and, in some cases, a risk of back-exchange of deuterium (B1214612) atoms. Careful validation is essential to mitigate these potential issues.

Performance Comparison: this compound vs. Deuterium-Labeled Remdesivir

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The ideal SIL-IS should co-elute with the analyte and exhibit the same extraction recovery and ionization response.

FeatureThis compoundDeuterium-Labeled RemdesivirRationale & Implications
Chromatographic Co-elution Excellent: Typically co-elutes perfectly with unlabeled remdesivir under various chromatographic conditions.Good to Excellent: Generally shows good co-elution. However, a slight retention time shift (isotopic effect), where the deuterated compound elutes slightly earlier, can occur. One study reported identical retention times for remdesivir and remdesivir-d5 (B8117595) at 2.83 minutes under their specific conditions[1].Perfect co-elution, as seen with 13C-labeled standards, provides more reliable compensation for matrix effects that can vary across a chromatographic peak. A chromatographic shift, if present with a deuterated standard, could lead to differential ion suppression or enhancement, potentially affecting accuracy[2].
Isotopic Stability High: The 13C atoms are integrated into the stable carbon backbone of the molecule and are not susceptible to exchange.Generally High, but Potential for Exchange: Deuterium labels on carbon atoms are generally stable. However, labels on or near heteroatoms or activated carbons can be at risk of back-exchange with protons from the solvent or matrix under certain conditions. Careful placement of the deuterium labels during synthesis is crucial to ensure stability.High isotopic stability is essential for maintaining the integrity of the internal standard throughout sample storage, preparation, and analysis.
Accuracy & Precision Excellent: Methods using 13C-labeled internal standards generally report high accuracy and precision. For example, a method using [U-Ring-13C6]-remdesivir reported accuracy within 87.8%–108% and precision (%RSD) of 0.5%–2.9%[3].Excellent: Validated methods with deuterium-labeled remdesivir also demonstrate excellent performance. A study using remdesivir-d5 reported accuracy and precision of <5.2% for within-run variations and <9.8% for between-run variations[1].Both types of internal standards can be used to develop highly accurate and precise methods. The choice may come down to mitigating potential, albeit often small, risks associated with deuterated standards.
Commercial Availability & Cost Generally less common and potentially more expensive due to more complex synthesis.More commonly available and often more cost-effective.Availability and cost are practical considerations in the selection of an internal standard.

Experimental Protocols

Below are representative experimental protocols for the quantification of remdesivir in human plasma using either this compound or deuterium-labeled remdesivir as an internal standard.

Protocol 1: Quantification of Remdesivir using Deuterium-Labeled Remdesivir (remdesivir-d5) as Internal Standard

This protocol is based on a validated LC-MS/MS assay for the quantification of remdesivir in human plasma[1].

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of internal standard working solution (remdesivir-d5 in 1% formic acid in acetonitrile).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm)[1].

  • Mobile Phase:

  • Gradient Elution: A suitable gradient to separate remdesivir from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Remdesivir: m/z 603.2 → 402.2

    • Remdesivir-d5: m/z 608.2 → 407.2

3. Calibration and Quantification

  • Prepare a calibration curve by spiking known concentrations of remdesivir into blank plasma.

  • Plot the peak area ratio of remdesivir to remdesivir-d5 against the concentration of remdesivir.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

Protocol 2: Quantification of Remdesivir using this compound as Internal Standard

This protocol is based on a method for the simultaneous analysis of remdesivir and its metabolite in human plasma[3].

1. Sample Preparation (Automated or Manual Protein Precipitation)

  • To 50 µL of human plasma, add 10 µL of internal standard working solution ([U-Ring-13C6]-remdesivir in methanol) and 100 µL of acetonitrile[3].

  • Mix well to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A suitable UHPLC or HPLC system.

  • Column: Shim-pack ScepterTM C18-120 (50 mm × 2.1 mm I.D., 1.9 µm)[3].

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate for a 2.1 mm ID column (e.g., 0.4 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • MRM Transitions:

    • Remdesivir: m/z 603.2 → [Product Ion]

    • [U-Ring-13C6]-remdesivir: m/z 609.2 → [Product Ion + 6]

3. Calibration and Quantification

  • Construct calibration curves by analyzing blank plasma samples spiked with known concentrations of remdesivir.

  • Quantify unknown samples by comparing the peak area ratio of the analyte to the 13C-labeled internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Remdesivir

Remdesivir is a prodrug that is metabolized intracellularly to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase.

Remdesivir_Metabolism cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular RDV Remdesivir RDV_in Remdesivir RDV->RDV_in Cellular Uptake Ala_Met Alanine Metabolite (GS-704277) RDV_in->Ala_Met Esterases (CES1, CatA) MP Monophosphate Intermediate Ala_Met->MP Phosphoramidase (HINT1) TP Active Triphosphate (GS-443902) MP->TP Kinases GS441524 GS-441524 (Nucleoside) MP->GS441524 Dephosphorylation Inhibition Inhibition TP->Inhibition Inhibition of Viral RNA Polymerase

Caption: Intracellular metabolic activation pathway of remdesivir.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of remdesivir in plasma samples using an internal standard.

Bioanalytical_Workflow Sample Plasma Sample IS Add Internal Standard (this compound or Deuterated) Sample->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

References

Cross-Validation of Bioanalytical Methods for Remdesivir Utilizing Remdesivir-¹³C₆: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug development and therapeutic drug monitoring, the precision and reliability of bioanalytical methods are paramount. For remdesivir (B604916), a key therapeutic agent, ensuring the accuracy of its quantification in biological matrices is critical for pharmacokinetic studies and clinical efficacy. This guide provides a comparative overview of bioanalytical methods for remdesivir, with a special focus on the use of the stable isotope-labeled internal standard, Remdesivir-¹³C₆. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and cross-validation efforts.

Cross-validation of bioanalytical methods is a critical regulatory requirement when data from different analytical methods or laboratories are combined or compared.[1][2] This process ensures consistency and reliability of bioanalytical data throughout the lifecycle of a drug product. The use of a stable isotope-labeled internal standard, such as Remdesivir-¹³C₆, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.[3][4][5]

Comparative Performance of Bioanalytical Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of remdesivir in human plasma. These methods employ different internal standards, providing a basis for comparison and consideration for cross-validation.

Table 1: Comparison of LC-MS/MS Method Parameters for Remdesivir Quantification

ParameterMethod A (Utilizing Remdesivir-¹³C₆)Method B (Utilizing Remdesivir-²H₅)Method C (Utilizing Remdesivir-D₅)
Internal Standard [U-Ring-¹³C₆]-remdesivir[3][4]Remdesivir-²H₅[6]Remdesivir D₅[7]
Linearity Range 100 - 5000 ng/mL[3][4]0.5 - 5000 ng/mL[6]50 - 5000 ng/mL[7]
Correlation Coefficient (r²) >0.99[3][4]Not explicitly stated, but method met FDA guidelines[6]0.9978[7]
Lower Limit of Quantification (LLOQ) 100 ng/mL[3][4]0.5 ng/mL[6]50 ng/mL[7]
Extraction Method Protein Precipitation (Acetonitrile)[3][4]Not explicitly stated[6]Protein Precipitation[7]
Chromatographic Column Shim-pack Scepter™ C18-120 (50 mm×2.1 mm I.D., 1.9 μm)[3][4]Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[6]Waters Symmetry C18 (5 µm, 3.9 mm×150 mm)[7]

Table 2: Accuracy and Precision Data for Validated Remdesivir Bioanalytical Methods

MethodQuality Control (QC) LevelIntraday Precision (%CV)Interday Precision (%CV)Accuracy (%)
Method with GS-441524 metabolite [8]Low, Medium, High< 6.6%< 6.6%±11.5%
Method with Remdesivir-²H₅ [6]LLOQ, Low, Medium, High< 5.2%< 9.8%Not explicitly stated in %
Method with Remdesivir-D₅ [7]Low, Medium, High≤ 6.65%≤ 6.65%95.22 - 110.74%
Method with Remdesivir-¹³C₆ [3][4]Not specified%RSD 0.8% - 1.8%Not specified92.0% - 107%

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis.

Protocol 1: LC-MS/MS with Remdesivir-¹³C₆ Internal Standard[3][4]
  • Sample Preparation:

    • To 50 µL of human plasma, add 20 µL of 75% isopropanol.

    • Add 10 µL of the internal standard working solution ([U-Ring-¹³C₆]-remdesivir at 2.5 µg/mL in methanol).

    • Add 100 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex mix the samples.

    • Centrifuge the mixture.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera™ UHPLC system.

    • Column: Shim-pack Scepter™ C18-120 (50 mm×2.1 mm I.D., 1.9 μm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.

    • Mass Spectrometer: Shimadzu LCMS™-8060.

    • Ionization Mode: Electrospray Ionization (ESI), mode not specified.

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS with Deuterated Internal Standard (Remdesivir-²H₅)[6]
  • Stock and Working Solutions:

    • Prepare master stock solutions (1 mg/mL) of remdesivir and remdesivir-²H₅ in DMSO.

    • Prepare working stock solutions of remdesivir by serial dilution in DMSO.

    • Prepare the internal standard working solution by diluting the remdesivir-²H₅ master stock in 1% formic acid (v/v) in acetonitrile to a final concentration of 0.5 ng/mL.

  • LC-MS/MS Conditions:

    • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm).[6]

    • Mobile Phase: Gradient elution.[6]

    • The specific sample preparation procedure is not detailed in the provided abstract.[6]

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex processes in bioanalysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Remdesivir-¹³C₆) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection Detection (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for the bioanalytical quantification of remdesivir.

Cross_Validation_Logic cluster_methods Bioanalytical Methods cluster_samples Samples for Analysis cluster_analysis Comparative Analysis cluster_evaluation Evaluation of Results Method_A Method A (e.g., Remdesivir-¹³C₆) Analyze_A Analyze with Method A Method_A->Analyze_A Method_B Method B (e.g., Remdesivir-D₅) Analyze_B Analyze with Method B Method_B->Analyze_B QC_Samples Quality Control Samples QC_Samples->Analyze_A QC_Samples->Analyze_B Study_Samples Incurred Study Samples Study_Samples->Analyze_A Study_Samples->Analyze_B Compare_Results Compare Concentration Data Analyze_A->Compare_Results Analyze_B->Compare_Results Acceptance_Criteria Meet Acceptance Criteria (e.g., FDA/EMA Guidelines) Compare_Results->Acceptance_Criteria

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust bioanalytical methods. The data presented here indicates that methods utilizing either ¹³C-labeled or deuterated remdesivir internal standards can achieve high levels of sensitivity, accuracy, and precision, in line with regulatory expectations.[3][4][6][7] While a direct cross-validation study using Remdesivir-¹³C₆ against other internal standards was not found in the initial search, the presented data from individual validations provides a strong foundation for such a comparison. A formal cross-validation, following the logical workflow outlined, would be necessary to ensure data interchangeability between different methods or analytical sites, thereby upholding the integrity of clinical and non-clinical study data.[1][2] Researchers are encouraged to consult the latest FDA and EMA guidelines for specific requirements on bioanalytical method validation and cross-validation.[9][10]

References

Remdesivir Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of antiviral agents is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the stable isotope-labeled internal standard "Remdesivir-13C6" against other analytical methods for the quantification of remdesivir (B604916).

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for bioanalytical quantification due to its ability to compensate for matrix effects and variations in sample processing, thereby enhancing accuracy and precision. This guide presents supporting experimental data from various studies to highlight the performance characteristics of this method in comparison to other techniques.

Performance Comparison of Remdesivir Quantification Methods

The following tables summarize the quantitative performance of different analytical methods for remdesivir quantification based on published literature.

Table 1: LC-MS/MS Methods with Isotope-Labeled Internal Standards

ParameterMethod with "this compound"Method with Remdesivir-d5
**Linearity (R²) **>0.9950.9978
Lower Limit of Quantification (LLOQ) 1 - 2 ng/mL50 ng/mL
Upper Limit of Quantification (ULOQ) 3000 - 5000 ng/mL5000 ng/mL
Accuracy (%) 89.6 - 110.2%[1][2]95.22 - 110.74%
Precision (%CV) < 14.7%[1][2]≤ 6.65%

Table 2: Alternative and Comparative Quantification Methods

ParameterUPLC-UVSpectrophotometry
**Linearity (R²) **>0.999>0.999
Lower Limit of Quantification (LLOQ) 1.5 ng/mL1.4408 µg/mL[1]
Upper Limit of Quantification (ULOQ) 5000 ng/mLNot Reported
Accuracy (% Recovery) 90.79 - 116.74%97.34 - 99.64%
Precision (%RSD) < 0.5%0.719 - 1.367%[1]

Experimental Workflows and Methodologies

The following sections detail the experimental protocols for the key analytical methods discussed.

Experimental Workflow for Remdesivir Quantification using LC-MS/MS with "this compound"

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is_spike Spike with this compound plasma->is_spike precipitation Protein Precipitation (e.g., Methanol (B129727), Acetonitrile, ZnSO4) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution injection Inject into LC System dilution->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Remdesivir / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Determine Concentration calibration->result

Caption: Experimental workflow for remdesivir quantification.

Detailed Methodologies

1. LC-MS/MS with "this compound" Internal Standard

  • Sample Preparation: A common method involves protein precipitation.[2] To a small volume of plasma (e.g., 50 µL), a solution of methanol containing the internal standard, this compound, is added.[2] Some protocols also include the addition of zinc sulfate (B86663) to aid in precipitation.[2] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected, potentially diluted, and then injected into the LC-MS/MS system.[3]

  • Liquid Chromatography: Chromatographic separation is typically achieved using a C18 reversed-phase column, such as a CORTECS T3 or Kinetex Polar C18. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed to separate remdesivir from other matrix components.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive ion electrospray ionization (ESI+). Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both remdesivir and its labeled internal standard, this compound.

2. UPLC-UV Method

  • Sample Preparation: Similar to the LC-MS/MS method, sample preparation typically involves protein precipitation from the plasma sample.

  • Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system with a C18 column is used for separation. The mobile phase often consists of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.

  • UV Detection: The concentration of remdesivir is determined by measuring its absorbance at a specific wavelength, typically around 247 nm.

3. Spectrophotometric Method

  • Method Principle: This method is based on the formation of a colored ion-pair complex between remdesivir and an acid dye, such as bromocresol green.[1]

  • Procedure: The reaction is carried out at a specific pH, and the resulting colored complex is extracted into an organic solvent like chloroform. The absorbance of the extract is then measured at the wavelength of maximum absorption for the complex. The concentration of remdesivir is determined from a calibration curve. This method is generally more suited for pharmaceutical formulations rather than complex biological matrices like plasma due to potential interferences.

Concluding Remarks

The quantification of remdesivir using LC-MS/MS with a stable isotope-labeled internal standard, specifically "this compound", demonstrates high accuracy and precision, making it a robust and reliable method for bioanalytical applications. The use of an isotopic internal standard effectively mitigates the variability introduced by the sample matrix and extraction process, leading to superior data quality.

While alternative methods like UPLC-UV and spectrophotometry can be employed, particularly for quality control of pharmaceutical formulations, they may lack the sensitivity and selectivity required for accurate quantification in complex biological matrices. For pharmacokinetic and clinical research where precise measurement of drug concentration is critical, the isotope dilution LC-MS/MS method remains the recommended approach.

References

A Comparative Guide to the Linearity and Range of Remdesivir in Analytical Assays, Featuring Remdesivir-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the linearity and range of various analytical methods for the quantification of Remdesivir (B604916), with a special focus on assays utilizing Remdesivir-¹³C₆ as an internal standard. The information is intended for researchers, scientists, and drug development professionals seeking to select or develop robust bioanalytical assays for this antiviral agent.

Quantitative Data Summary

The performance of an analytical method is critically defined by its linearity and range. Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response, while the range indicates the interval between the upper and lower concentrations for which the method is shown to be precise and accurate. The following table summarizes these parameters for several published Remdesivir assays.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MS Remdesivir-¹³C₆ Human Plasma 1 - 5000 >0.995 [1][2]
LC-MS/MSRemdesivir-¹³C₆Human Plasma1 - 5000 µg/L (1-5000 ng/mL)Not explicitly stated[3][4][5]
LC-MS/MSRemdesivir-²H₅Human Plasma0.5 - 5000Not explicitly stated[3][6]
LC-MS/MSRemdesivir D5Human Plasma50 - 50000.9978[7][8]
UPLC-MS/MSAcyclovirVolumetric Absorptive Microsampling2 - 8000Not explicitly stated[9]
LC-MS/MSD4-RemdesivirRat Plasma1 - 200.999[10]
HPLC-DADNot specifiedIntravenous Dosage Form25 - 2500Not explicitly stated[11]
HPLC-DADNot specifiedPharmaceutical Formulation100 - 15000Not explicitly stated[12]
UHPLC-DADNot specifiedPharmaceutical Formulation5 - 5000Not explicitly stated[3]
UHPLC-MS/MSNot specifiedPharmaceutical Formulation1 - 5000Not explicitly stated[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are the protocols for two key experiments that utilize Remdesivir-¹³C₆ as an internal standard.

1. LC-MS/MS Method for Remdesivir in Human Plasma (Larabi et al.) [3][4]

  • Sample Preparation:

    • To a plasma sample, add sodium fluoride (B91410) to enhance the stability of Remdesivir.

    • Precipitate proteins by adding methanol (B129727) and zinc sulfate (B86663) (ZnSO₄).

    • Add Remdesivir-¹³C₆ as the internal standard.

    • Centrifuge the sample and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Instrument: TSQ Endura triple-quadrupole MS.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Data Collection: Multiple Reaction Monitoring (MRM).

  • Linearity and Range Determination:

    • A calibration curve was prepared over the concentration range of 1-5000 µg/L (1-5000 ng/mL) for Remdesivir.

    • The linearity was assessed by plotting the peak area ratio of Remdesivir to Remdesivir-¹³C₆ against the nominal concentration of the calibration standards.

2. LC-MS/MS Analysis of Small Molecule Anti-Viral Drugs in Plasma (Waters Corporation) [1][2]

  • Sample Preparation:

    • Details on the specific sample preparation steps were not provided in the abstract. However, it typically involves protein precipitation, followed by dilution.

  • Chromatographic Conditions:

    • Instrument: A liquid chromatography system coupled with a mass spectrometer.

    • Column: CORTECS T3, 2.1 mm x 50 mm, 2.7 µm.

    • Internal Standard: Remdesivir-¹³C₆ diastereomer.

  • Linearity and Range Determination:

    • The method was demonstrated to be linear for all analytes with a correlation coefficient (r²) > 0.995.

    • A 1/x weighting was used for the calibration lines.

    • The analytical sensitivity was confirmed by a signal-to-noise ratio (S/N) of >25:1 for the low calibrator samples.

Visualizations

Experimental Workflow for Determining Linearity and Range

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation start Start: Blank Matrix (e.g., Human Plasma) stock Prepare Analyte and Internal Standard (IS) Stock Solutions start->stock spike Spike Blank Matrix with Analyte at Various Concentration Levels stock->spike add_is Add Constant Concentration of IS (Remdesivir-13C6) to all Samples spike->add_is extract Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract inject Inject Prepared Samples into LC-MS/MS System extract->inject acquire Acquire Data (Peak Areas of Analyte and IS) inject->acquire ratio Calculate Peak Area Ratio (Analyte/IS) acquire->ratio curve Plot Peak Area Ratio vs. Nominal Concentration ratio->curve regression Perform Linear Regression (e.g., with 1/x weighting) curve->regression end Determine Linearity (r²) and Define Analytical Range regression->end

Caption: Workflow for establishing the linearity and range of a bioanalytical method.

Signaling Pathway of Remdesivir Action

remdesivir_pathway Remdesivir Remdesivir (Prodrug) Cell Host Cell Remdesivir->Cell Enters GS441524 GS-441524 (Nucleoside Analog) Cell->GS441524 Metabolized by host enzymes to Mono_P GS-441524 Monophosphate GS441524->Mono_P Phosphorylation Di_P GS-441524 Diphosphate Mono_P->Di_P Phosphorylation Tri_P GS-441524 Triphosphate (Active Form) Di_P->Tri_P Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tri_P->RdRp Competes with natural ATP RNA_chain Nascent Viral RNA Chain RdRp->RNA_chain Incorporates into Termination Delayed Chain Termination RNA_chain->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Simplified signaling pathway of Remdesivir's antiviral action.

References

Inter-Laboratory Method Comparison for the Analysis of Remdesivir Utilizing Remdesivir-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of various analytical methods for the quantification of remdesivir (B604916), with a focus on those employing Remdesivir-¹³C₆ as an internal standard. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques. The data presented is compiled from multiple independent studies.

Quantitative Performance Data

The following tables summarize the quantitative performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of remdesivir and its active metabolite, GS-441524.

Table 1: Performance Characteristics of LC-MS/MS Methods for Remdesivir Quantification

ParameterMethod 1[1][2]Method 2[3]Method 3[4]Method 4[5]
Linearity Range (ng/mL) 1 - 500050 - 50000.0375 - 1351 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) 1500.03751.3
Lower Limit of Detection (LLOD) (ng/mL) 0.5Not Reported0.03750.7
Precision (%CV) < 14.7< 6.65Not ReportedNot Reported
Accuracy (%) 89.6 - 110.295.22 - 110.74Not ReportedNot Reported

Table 2: Performance Characteristics of LC-MS/MS Methods for GS-441524 Quantification

ParameterMethod 1[1][2]Method 2[4]
Linearity Range (ng/mL) 5 - 25000.375 - 1350
Lower Limit of Quantification (LLOQ) (ng/mL) 50.375
Lower Limit of Detection (LLOD) (ng/mL) 20.375
Precision (%CV) < 14.7Not Reported
Accuracy (%) 89.6 - 110.2Not Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the cited literature.

Method 1: LC-MS/MS for Remdesivir and GS-441524 in Plasma [1][2]

  • Sample Preparation: A simple protein precipitation is performed using 75 µL of methanol (B129727) containing Remdesivir-¹³C₆ as an internal standard and 5 µL of 1 M ZnSO₄, added to 50 µL of plasma.

  • Chromatographic Separation: Separation is achieved on a Kinetex® 2.6 µm Polar C18 100A LC column (100 × 2.1 mm i.d.).

  • Mass Spectrometry: Detection is carried out using a mass spectrometer with electrospray ionization in positive mode.

    • Ion Transitions:

      • Remdesivir: m/z 603.3 → m/z 200.0 and m/z 229.0

      • GS-441524: m/z 292.2 → m/z 173.1 and m/z 147.1

      • Remdesivir-¹³C₆: m/z 609.3 → m/z 206.0

Method 2: Bioanalytical Method for Remdesivir in Human Plasma [3]

  • Sample Preparation: Protein precipitation is the preferred extraction technique.

  • Chromatographic Separation: A Waters Symmetry C18 column (5 µm, 3.9 mm × 150 mm) is used with a highly organic acidified mobile phase. The total run time is 3 minutes.

  • Mass Spectrometry: LC-MS/MS with an electrospray ionization (ESI) source is used for detection. Remdesivir D5 is utilized as the internal standard.

Method 3: Combined Assay for Remdesivir, GS-441524, and Dexamethasone in Serum [4]

  • Sample Preparation: Details on the sample preparation were not available in the provided information.

  • Chromatographic Separation: Specific column and mobile phase details were not provided.

  • Mass Spectrometry: The method utilizes LC-MS/MS for quantification.

Method 4: Fast and Robust HPLC-MS/MS for Remdesivir and Analogues [5]

  • Chromatographic Separation: An Ascentis® Express RP-Amide stationary phase (30x2.1 mm) is used in gradient mode.

  • Mass Spectrometry: HPLC-MS/MS is employed for detection.

Visualizations

Experimental Workflow for Remdesivir Analysis in Plasma

General Workflow for LC-MS/MS Analysis of Remdesivir plasma Plasma Sample (50 µL) add_is Add Internal Standard (Remdesivir-13C6) in Methanol plasma->add_is add_znso4 Add ZnSO4 (1M) add_is->add_znso4 precipitate Protein Precipitation add_znso4->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: A generalized workflow for the analysis of remdesivir in plasma samples using LC-MS/MS.

Logical Relationship of Analytical Method Validation Parameters

Key Parameters in Analytical Method Validation method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness stability Stability method->stability range Range linearity->range lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Interrelationship of key validation parameters for an analytical method.

References

Assessing the Isotopic Contribution of Remdesivir-¹³C₆ to the Remdesivir Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Remdesivir-¹³C₆ as an internal standard in the quantitative analysis of remdesivir (B604916), with a focus on assessing its isotopic contribution to the analyte signal. Understanding and quantifying this contribution is critical for ensuring the accuracy and reliability of bioanalytical data. This document outlines the experimental protocols for this assessment, presents comparative data, and discusses alternative internal standards.

Introduction to Isotopic Contribution in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are the gold standard for the quantification of drugs and their metabolites. An ideal SIL internal standard, such as Remdesivir-¹³C₆, co-elutes with the analyte (remdesivir) and experiences similar ionization and matrix effects, thereby providing accurate correction for variations during sample preparation and analysis.

However, a potential source of analytical error is the isotopic contribution, or "crosstalk," where the signal from the SIL internal standard interferes with the signal of the unlabeled analyte, or vice versa. This can occur due to the natural abundance of isotopes (e.g., ¹³C) in the analyte or the presence of unlabeled analyte as an impurity in the SIL internal standard. Regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation, recommend assessing this potential interference.

Performance of Remdesivir-¹³C₆ as an Internal Standard

Remdesivir-¹³C₆ is a commonly used SIL internal standard for the quantification of remdesivir. Its key performance characteristics are summarized below.

Quantitative Data Summary
ParameterRemdesivir-¹³C₆Alternative Internal Standards (e.g., Remdesivir-d₅)Unlabeled Analog (e.g., a structural analog)
Structural Similarity Identical to remdesivirHighVaries
Co-elution Expected to be identicalGenerally co-elutes, but minor shifts possibleMay or may not co-elute
Ionization Efficiency Expected to be identicalVery similarCan differ significantly
Matrix Effect Compensation ExcellentGenerally good to excellentVariable and potentially poor
Isotopic Purity Typically ≥99% ¹³C enrichmentVaries by manufacturerNot applicable
Potential for Isotopic Crosstalk Present and requires assessmentPresent and requires assessmentNot applicable
Isotopic Contribution Assessment

Experimental Protocols

To experimentally assess the isotopic contribution of Remdesivir-¹³C₆ to the remdesivir signal, the following protocol should be followed during method validation.

Materials and Reagents
  • Remdesivir reference standard

  • Remdesivir-¹³C₆ internal standard (with a certificate of analysis indicating isotopic purity)

  • Control biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Experimental Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the remdesivir reference standard.

    • Prepare a stock solution of the Remdesivir-¹³C₆ internal standard.

    • Prepare a working solution of the internal standard at the concentration to be used in the assay.

    • Prepare a sample at the Upper Limit of Quantification (ULOQ) of remdesivir without the addition of the internal standard.

    • Prepare a blank matrix sample spiked only with the Remdesivir-¹³C₆ internal standard at its working concentration.

  • LC-MS/MS Analysis:

    • Analyze the ULOQ sample and monitor the mass transition of the Remdesivir-¹³C₆ internal standard.

    • Analyze the blank matrix sample containing only the internal standard and monitor the mass transition of the remdesivir analyte.

  • Data Analysis and Interpretation:

    • Contribution of Analyte to Internal Standard: In the ULOQ sample, any signal detected at the m/z of the internal standard represents the isotopic contribution from the analyte. This should be compared to the response of the internal standard in a typical sample.

    • Contribution of Internal Standard to Analyte: In the blank matrix sample with the internal standard, any signal detected at the m/z of the analyte represents the contribution from the internal standard (due to the presence of unlabeled impurity). This response should be compared to the analyte response at the LLOQ. The interference should be ≤20% of the LLOQ response.

Visualization of Workflows and Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Isotopic_Contribution_Assessment cluster_analyte Analyte Contribution to IS cluster_is IS Contribution to Analyte ULOQ Prepare ULOQ Sample (Analyte Only) Analyze_ULOQ Analyze by LC-MS/MS (Monitor IS Transition) ULOQ->Analyze_ULOQ Assess_Analyte_Contribution Assess Signal at IS m/z (Compare to IS Response) Analyze_ULOQ->Assess_Analyte_Contribution Blank_IS Prepare Blank Matrix + IS Sample Analyze_Blank_IS Analyze by LC-MS/MS (Monitor Analyte Transition) Blank_IS->Analyze_Blank_IS Assess_IS_Contribution Assess Signal at Analyte m/z (Compare to LLOQ Response) Analyze_Blank_IS->Assess_IS_Contribution

Caption: Experimental workflow for assessing bidirectional isotopic contribution.

Signaling_Pathway Analyte Remdesivir (Analyte) LC Liquid Chromatography (Co-elution) Analyte->LC Crosstalk Isotopic Crosstalk (Potential Interference) Analyte->Crosstalk IS Remdesivir-13C6 (Internal Standard) IS->LC IS->Crosstalk MS Mass Spectrometry (Ionization) LC->MS Detector Detector MS->Detector Quantification Quantification (Analyte/IS Ratio) Detector->Quantification Crosstalk->MS

Caption: The role of an internal standard and potential isotopic crosstalk in LC-MS/MS.

Comparison with Alternative Internal Standards

While Remdesivir-¹³C₆ is an excellent choice, other internal standards can be considered.

  • Deuterated Internal Standards (e.g., Remdesivir-d₅): These are also widely used and effective. However, they can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte, which could lead to differential matrix effects. The stability of the deuterium (B1214612) label should also be considered, as back-exchange is a possibility under certain conditions.

  • Structural Analogs: In the absence of a stable isotope-labeled standard, a structural analog can be used. This is a less ideal option as the analog may not co-elute with the analyte and will likely have different ionization efficiency and susceptibility to matrix effects. This can lead to decreased accuracy and precision.

Conclusion

Remdesivir-¹³C₆ is a high-quality internal standard for the quantification of remdesivir. Its performance is characterized by high isotopic purity, which minimizes the potential for isotopic contribution to the analyte signal. Nevertheless, a thorough experimental assessment of this contribution during method validation is a regulatory expectation and a critical step to ensure the generation of reliable and accurate bioanalytical data. The experimental protocol provided in this guide offers a framework for this assessment. When compared to other alternatives, Remdesivir-¹³C₆, like other stable isotope-labeled internal standards, offers superior performance in compensating for analytical variability.

References

Method Transfer for Assays Using Remdesivir-¹³C₆: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Remdesivir (B604916), the choice of an appropriate internal standard is critical for developing robust and reliable assays. This guide provides a comparative overview of using isotopically labeled Remdesivir- ¹³C₆ as an internal standard against other alternatives, supported by experimental data from published literature.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] Remdesivir-¹³C₆ is a commonly used internal standard in assays for Remdesivir and its metabolites.[1][2][3][4] An alternative stable isotope-labeled internal standard is deuterium-labeled Remdesivir (Remdesivir-d₅ or Remdesivir-²H₅).[5][6]

The following table summarizes the performance characteristics of LC-MS/MS methods for Remdesivir quantification using either Remdesivir-¹³C₆ or Remdesivir-d₅/²H₅ as the internal standard.

Performance MetricMethod Using Remdesivir-¹³C₆Method Using Remdesivir-d₅/²H₅Reference
Linearity Range 1-250 ng/mL0.5–5000 ng/mL[5]
100-5000 ng/mL50-5000 ng/mL[4][6]
Correlation Coefficient (r²) 0.9995>0.99[5]
>0.990.9978[4][6]
Precision (%RSD/%CV) Within-run: <5.2%Within-run: <6.65%[5][6]
Between-run: <9.8%Between-run: up to 6.65%[5][6]
Accuracy (%DEV/%Bias) Within ±15% (±20% for LLOQ)95.22-110.74%[5][6]
Extraction Efficiency Not explicitly stated for Remdesivir-¹³C₆77%[5]
Matrix Effect Not explicitly stated for Remdesivir-¹³C₆123%[5]

Experimental Protocols

Detailed methodologies are crucial for successful method transfer. Below are representative experimental protocols for Remdesivir assays utilizing stable isotope-labeled internal standards.

Method 1: Using [U-Ring-¹³C₆]-Remdesivir[2][3][4]
  • Sample Preparation: Protein precipitation is a common technique.[7] A typical procedure involves mixing plasma samples with an internal standard solution (e.g., [U-Ring-¹³C₆]-remdesivir in methanol) and a protein precipitating agent like acetonitrile.[2][4] The mixture is then vortexed and centrifuged to separate the supernatant containing the analyte and internal standard from the precipitated proteins.

  • Chromatographic Separation: Reversed-phase liquid chromatography is employed.

    • Column: Shim-pack Scepter™ C18-120 (50 mm×2.1 mm I.D., 1.9 μm)[2][3][4]

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape.[7]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is used for quantification.[2][3][4] Specific precursor-to-product ion transitions for Remdesivir and [U-Ring-¹³C₆]-remdesivir are monitored.

Method 2: Using Remdesivir-²H₅[5]
  • Sample Preparation: Similar to the above, protein precipitation is used.

  • Chromatographic Separation:

    • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[5]

    • Mobile Phase: Gradient elution is utilized.[5]

  • Mass Spectrometric Detection: Tandem mass spectrometry is used for detection and quantification, monitoring specific ion transitions for both Remdesivir and Remdesivir-²H₅.[5]

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample istd Add Internal Standard (Remdesivir-¹³C₆) plasma->istd precip Protein Precipitation (e.g., Acetonitrile) istd->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: A typical experimental workflow for the bioanalysis of Remdesivir using a stable isotope-labeled internal standard.

internal_standard_selection start Start: Select Internal Standard for Remdesivir Assay q1 Is a stable isotope-labeled analog of Remdesivir available? start->q1 sil_yes Use Stable Isotope-Labeled (SIL) Internal Standard q1->sil_yes Yes no_sil Consider a structural analog (less ideal, requires more validation) q1->no_sil No q2 Is Remdesivir-¹³C₆ available? sil_yes->q2 use_c13 Select Remdesivir-¹³C₆ q2->use_c13 Yes use_d5 Consider Remdesivir-d₅/²H₅ q2->use_d5 No end Proceed with Method Development use_c13->end use_d5->end no_sil->end

Caption: A decision tree for the selection of an appropriate internal standard for a Remdesivir assay.

References

Comparative Stability of Remdesivir-13C6 and Remdesivir in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug and its isotopically labeled counterpart in biological matrices is crucial for accurate pharmacokinetic and bioanalytical studies. This guide provides a comparative overview of the stability of Remdesivir-13C6 and its unlabeled analogue, remdesivir (B604916), supported by experimental data and protocols.

Stable isotope-labeled compounds, such as this compound, are frequently employed as internal standards in quantitative bioanalysis using mass spectrometry. The fundamental principle behind this application is that the labeled compound should exhibit chemical and physical properties nearly identical to the unlabeled analyte, including its stability during sample collection, processing, and analysis. The successful validation of numerous bioanalytical methods using this compound or other deuterated forms (e.g., Remdesivir-d5) as internal standards strongly indicates their comparable stability to remdesivir. Regulatory guidelines from bodies like the FDA require that the internal standard's behavior closely mimics that of the analyte, ensuring reliable and accurate quantification.

Quantitative Stability Data

While direct head-to-head comparative degradation kinetics for this compound and remdesivir are not extensively published, the stability of remdesivir has been assessed in various biological matrices under different conditions. The use of isotopically labeled internal standards in these studies presupposes that their stability is analogous to the unlabeled drug. The following table summarizes the stability of remdesivir in human plasma from validated bioanalytical methods, which, by extension, reflects the expected stability of this compound.

Stability ConditionMatrixTemperatureDurationAnalyte Concentration VariationReference
Bench Top Stability Human PlasmaRoom Temperature4 hoursWithin ±15% of initial[1]
Freeze-Thaw Stability Human Plasma-20°C to Room Temperature3 cyclesWithin ±15% of initial[1]
Autosampler Stability Processed Samples4°C24 hoursWithin ±15% of initial[1]
Long-Term Stability Human Plasma-70°C30 daysWithin ±15% of initial[1]

Experimental Protocols

The assessment of analyte stability in biological matrices is a critical component of bioanalytical method validation. Below are detailed methodologies for key stability experiments, adapted from published studies on remdesivir.

Bench Top (Short-Term) Stability

Objective: To evaluate the stability of remdesivir and its labeled internal standard in a biological matrix at room temperature for a period relevant to routine sample handling.

Methodology:

  • Three aliquots each of low and high-quality control (QC) samples are thawed completely at room temperature.

  • The samples are kept on the laboratory bench for a specified period (e.g., 4 hours).

  • After the specified duration, the samples are processed and analyzed.

  • The mean concentration of the stability samples is compared to the mean concentration of freshly prepared comparison samples.

  • The percentage difference is calculated, and the analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Freeze-Thaw Stability

Objective: To determine the effect of repeated freezing and thawing cycles on the stability of the analyte.

Methodology:

  • Three aliquots each of low and high QC samples are stored at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.

  • The samples are then thawed unassisted at room temperature.

  • Once completely thawed, the samples are refrozen at the storage temperature for at least 12 hours.

  • This freeze-thaw cycle is repeated for a specified number of times (e.g., three cycles).

  • After the final thaw, the samples are processed and analyzed.

  • The concentrations are compared against those of freshly prepared comparison samples, with stability being acceptable if the deviation is within ±15%.

Autosampler Stability

Objective: To assess the stability of the analyte in the processed sample matrix under the conditions of the autosampler.

Methodology:

  • A set of low and high QC samples are processed as per the established extraction procedure.

  • The resulting extracts are placed in the autosampler, which is maintained at a specific temperature (e.g., 4°C).

  • The samples are analyzed at the beginning of the analytical run and then re-analyzed at the end of the run (e.g., after 24 hours).

  • The peak areas of the analyte and internal standard at the later time point are compared to those from the initial injection. The analyte is deemed stable if the response variation is within acceptable limits.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Stability Testing Conditions cluster_2 Sample Analysis cluster_3 Data Evaluation start Obtain Biological Matrix (e.g., Human Plasma) spike Spike with Remdesivir and this compound start->spike qcs Prepare Low & High Quality Control (QC) Samples spike->qcs bench Bench Top (Room Temp, 4h) qcs->bench Expose to Condition freeze Freeze-Thaw (3 Cycles, -70°C) qcs->freeze Expose to Condition auto Autosampler (4°C, 24h) qcs->auto Expose to Condition process Sample Processing (e.g., Protein Precipitation) bench->process freeze->process auto->process lcms LC-MS/MS Analysis process->lcms compare Compare with Freshly Prepared Samples lcms->compare assess Assess Stability (Deviation < 15%) compare->assess

Caption: Workflow for assessing the stability of Remdesivir and this compound in biological matrices.

Metabolic Pathway of Remdesivir

Remdesivir is a prodrug that is metabolized to its active form. The stability in biological matrices is influenced by this metabolic conversion.

G cluster_0 Extracellular cluster_1 Intracellular RDV Remdesivir (Prodrug) Metabolite1 Alanine Metabolite (GS-704277) RDV->Metabolite1 Hydrolysis Metabolite2 Parent Nucleoside (GS-441524) Metabolite1->Metabolite2 Hydrolysis Active Active Triphosphate (GS-443902) Metabolite2->Active Phosphorylation ViralRNA Viral RNA Polymerase (Inhibition) Active->ViralRNA Incorporation

Caption: Simplified metabolic activation pathway of Remdesivir.

References

Safety Operating Guide

Essential Safety and Handling Guide for Remdesivir-13C6 in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for laboratory personnel handling Remdesivir-13C6. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. While Remdesivir is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), prudent laboratory practices necessitate robust safety measures.[1]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). All personnel must receive training on the proper donning and doffing of PPE.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and potential aerosol contamination.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents the inhalation of any aerosolized particles of the compound.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols. Safety glasses must be worn beneath a face shield.[2]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants outside of the laboratory.

Operational Plan: Handling and Experimental Workflow

All manipulations of this compound should be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.

Step-by-Step Handling Protocol:

  • Preparation: Before commencing work, ensure the BSC is clean and free of unnecessary equipment. Gather all necessary supplies for the experiment.

  • Donning PPE: Follow the correct sequence for donning PPE before entering the designated handling area.

  • Reconstitution (if applicable): If working with a lyophilized powder, aseptically reconstitute with the appropriate sterile solvent using a suitably sized syringe and needle.[3] Allow the contents to settle for 2 to 3 minutes after reconstitution.[3]

  • Experimental Use: Conduct all experimental procedures within the BSC.

  • Post-Procedure Cleanup: Upon completion, decontaminate all surfaces and equipment within the BSC. Segregate all waste into the appropriate, clearly labeled containers.

  • Doffing PPE: Remove PPE in the designated area, following the correct procedure to avoid self-contamination.

  • Hygiene: Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Post-Procedure prep_bsc Prepare Biosafety Cabinet gather_materials Gather Materials prep_bsc->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe reconstitute Reconstitute Compound don_ppe->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Experimental workflow for handling this compound.

Spill and Decontamination Procedures

Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.

Spill Response:

  • Alert: Immediately notify others in the vicinity.

  • Evacuate: Evacuate the immediate area of the spill.

  • Secure: Secure the area to prevent entry.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

  • Cleanup: Only trained personnel wearing appropriate PPE should manage the cleanup using an approved spill kit.

Decontamination Protocol:

  • For Powder Spills: Cover the spill with a damp cloth or towel and surround the area with absorbents. Add excess liquid to the spilled powder to minimize aerosolization.[1] Place all spill materials into a leak-proof container for disposal.[1]

  • For Solution Spills: Remove any visible spillage with clean, dry paper towels.[1]

  • Surface Decontamination: Decontaminate the affected area twice with water and a detergent solution.[1]

Disposal Plan

Proper disposal of waste contaminated with this compound is essential to prevent environmental release and accidental exposure.

Waste TypeContainerDisposal Pathway
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.
Liquid Waste Labeled, sealed, and leak-proof containers.Treat with a suitable chemical disinfectant before collection by a certified hazardous waste disposal service.
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.
Contaminated PPE Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave followed by incineration.

All waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste.[1]

G Waste Disposal Pathway for this compound cluster_waste_generation Waste Generation cluster_containment Containment cluster_treatment Treatment & Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Labeled Biohazard Bags solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Sealed, Leak-proof Containers liquid_waste->liquid_container sharps_waste Sharps (Needles, Syringes) sharps_container Puncture-resistant Sharps Containers sharps_waste->sharps_container autoclave_incinerate Autoclave & Incinerate solid_container->autoclave_incinerate chemical_disposal Chemical Disinfection & Hazardous Waste Collection liquid_container->chemical_disposal sharps_container->autoclave_incinerate

Waste disposal pathway for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。